Alclometasone
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXOGVLKCZQRDN-PHCHRAKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867277 | |
| Record name | Alclometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alclometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.37e-01 g/L | |
| Record name | Alclometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00240 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67452-97-5, 66734-13-2 | |
| Record name | Alclometasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclometasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00240 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCLOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alclometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacological Profile of Alclometasone Dipropionate: A Technical Guide
Introduction
Alclometasone dipropionate is a synthetic, non-fluorinated corticosteroid developed for topical dermatological use.[1] Chemically, it is 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate.[1] As a mid-potency corticosteroid, it offers a favorable balance of anti-inflammatory, antipruritic, and vasoconstrictive effects with a lower risk of local and systemic side effects compared to more potent corticosteroids. This technical guide provides an in-depth overview of the pharmacological profile of this compound dipropionate, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
The anti-inflammatory activity of this compound dipropionate, like other corticosteroids, is multifaceted and involves the modulation of complex signaling pathways. The primary mechanism involves its action as a glucocorticoid receptor (GR) agonist.
Upon topical application, this compound dipropionate penetrates the skin and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates into the nucleus, where it modulates gene expression through two main pathways:
-
Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, most notably lipocortins (annexins). Lipocortins inhibit the activity of phospholipase A2 (PLA2), a key enzyme responsible for the release of arachidonic acid from cell membrane phospholipids (B1166683).
-
Transrepression: The GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, which does not necessarily involve direct DNA binding, leads to the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
By inhibiting the release of arachidonic acid, this compound dipropionate effectively blocks the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are responsible for the clinical signs of inflammation such as erythema, edema, and pruritus.
Caption: Generalized workflow for a vasoconstrictor assay.
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids is influenced by several factors, including the integrity of the epidermal barrier, the use of occlusive dressings, and the formulation vehicle. Systemic absorption of this compound dipropionate is generally low.
Skin Permeation Studies
In vitro skin permeation studies, often utilizing Franz diffusion cells, are employed to assess the percutaneous absorption of topical formulations. These studies typically use excised human or animal skin. While specific quantitative permeation data for this compound dipropionate is not widely published, a study using radiolabeled this compound dipropionate ointment indicated that approximately 3% of the steroid was absorbed through intact skin over an 8-hour period.
Experimental Protocol for In Vitro Skin Permeation (Franz Diffusion Cell)
A generalized protocol for an in vitro skin permeation study using a Franz diffusion cell is as follows:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is carefully prepared, often by dermatoming to a specific thickness, and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic skin surface temperature. The fluid is continuously stirred to ensure sink conditions.
-
Drug Application: A precise amount of the this compound dipropionate formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis of the drug concentration. The withdrawn volume is replaced with fresh receptor fluid.
-
Analysis: The concentration of this compound dipropionate in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate key pharmacokinetic parameters such as the flux (rate of permeation).
Clinical Efficacy
This compound dipropionate 0.05% is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis. C[2]linical trials have demonstrated its efficacy and safety in both adult and pediatric populations.
Comparative Clinical Trial Data
| Indication | Comparator | Study Design | Key Efficacy Outcomes | Reference |
| Atopic Dermatitis (Children) | Clobetasone (B1204786) butyrate (B1204436) cream 0.05% | Randomized, double-blind, parallel-group | Average reduction in disease signs after 2 weeks: 85% for this compound dipropionate vs. 86% for clobetasone butyrate. | |
| Atopic Dermatitis (Children) | Hydrocortisone (B1673445) butyrate cream 0.1% | Double-blind, parallel-group | Average improvement in erythema, induration, and pruritus after 2 weeks: 76% for this compound dipropionate vs. 70% for hydrocortisone butyrate. | |
| Psoriasis | Clobetasone butyrate cream 0.5% | Parallel group, blind evaluator | Both drugs showed similar beneficial effects on erythema, induration, and scaling over 21 days. | |
| Psoriasis | Desonide ointment 0.05% | Double-blind, randomized, parallel-groups | Both treatments produced rapid improvement in erythema, induration, and scaling, with trends consistently favoring this compound dipropionate. | |
| Atopic Dermatitis | Hydrocortisone cream 1.0% | Multicenter | At the end of week 1, significantly more patients in the this compound group had at least moderate improvement (72% vs. 58%). | |
| Various Dermatoses | Hydrocortisone cream 1% | - | In a study of 101 patients, this compound ointment 0.05% showed obvious local improvement in week 2. |
Safety Profile
This compound dipropionate is generally well-tolerated. The most common adverse reactions are local skin reactions at the site of application, including burning, itching, irritation, and dryness. Systemic side effects are rare with appropriate use but can occur with prolonged use over large surface areas or with occlusion, potentially leading to hypothalamic-pituitary-adrenal (HPA) axis suppression.
Conclusion
This compound dipropionate is a mid-potency topical corticosteroid with a well-established pharmacological profile. Its mechanism of action, centered on the activation of the glucocorticoid receptor and subsequent modulation of inflammatory gene expression, results in effective anti-inflammatory, antipruritic, and vasoconstrictive properties. Clinical studies have consistently demonstrated its efficacy in treating a range of corticosteroid-responsive dermatoses with a favorable safety profile, making it a valuable therapeutic option in dermatology. Further research to quantify its receptor binding affinity and in vitro anti-inflammatory potency would provide a more complete understanding of its molecular pharmacology.
References
Alclometasone: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alclometasone is a synthetic corticosteroid that has been a mainstay in the topical treatment of various dermatological conditions for decades. This technical guide provides an in-depth exploration of the discovery and development history of this compound, with a focus on its chemical synthesis, pharmacological profile, preclinical and clinical evaluation, and regulatory journey. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound is a moderately potent corticosteroid used topically to manage the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[1][2][3] Its development marked an advancement in providing a therapeutic option with a favorable benefit-risk profile, particularly in patient populations requiring treatment on sensitive skin areas or for extended durations. This document traces the scientific and clinical path of this compound from its conception to its established place in dermatology.
Discovery and Chemical Synthesis
The development of this compound dipropionate, the commercially available prodrug form, aimed to enhance topical anti-inflammatory activity.[4] The synthesis of this compound dipropionate has evolved, with various patented methods providing routes to this synthetic steroid.
Synthesis Pathway
A common synthetic route to this compound dipropionate starts from 16α-methyl epihydrocortisone. The process involves a multi-step chemical synthesis.
Experimental Protocol: Synthesis of this compound Dipropionate
The following protocol is a summarized representation based on patented synthesis methods.
Step 1: 21-Position Esterification
-
In a suitable reaction vessel, dissolve 16α-methyl epihydrocortisone in an organic solvent such as toluene.
-
Add propionic anhydride (B1165640) and an acid catalyst (e.g., trifluoroacetic acid).
-
Allow the reaction to proceed at a controlled temperature (e.g., 20-25°C) for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution).
-
Isolate the esterified product through crystallization and filtration.
Step 2-7: Subsequent Synthesis Steps The subsequent steps of dioxygenation, 17-position esterification, enol etherification for protection, reduction and deprotection, dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and final chlorination are carried out using specific reagents and conditions as detailed in relevant patents. These steps ultimately yield this compound dipropionate.
Pharmacology
This compound exerts its therapeutic effects through multiple pharmacological actions, primarily as a glucocorticoid receptor agonist.
Mechanism of Action
The anti-inflammatory activity of this compound is mediated by its interaction with intracellular glucocorticoid receptors.[5][6]
Upon binding to the cytosolic glucocorticoid receptor, the complex translocates to the nucleus and modulates the transcription of target genes. This leads to the induction of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[5][6]
Pharmacodynamics
This compound is classified as a moderately potent corticosteroid.[7] Its pharmacodynamic effects include anti-inflammatory, antipruritic, and vasoconstrictive actions. Studies have shown its relative potency compared to other corticosteroids.
| Corticosteroid | Relative Potency |
| Hydrocortisone (B1673445) | 1 |
| This compound Dipropionate | 60 |
| Betamethasone Valerate | ~90 |
Table 1: Relative Potency of this compound Dipropionate.[8]
Pharmacokinetics
The percutaneous absorption of topical corticosteroids is influenced by factors such as the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. Systemic absorption of this compound is generally low.
| Parameter | Value | Reference |
| Systemic Absorption (intact skin, 8 hours) | ~3% | [5] |
Table 2: Pharmacokinetic Parameter of this compound Dipropionate.
Once absorbed, this compound is metabolized primarily in the liver.
Preclinical Development
Preclinical studies in animal models were crucial in establishing the safety and efficacy profile of this compound before its introduction into clinical trials.
In Vivo Animal Models
Toxicology
Toxicology studies in various animal species demonstrated a wide margin of safety for this compound dipropionate. Acute oral and intraperitoneal doses significantly higher than the proposed topical human dose did not produce toxicologically significant effects.[8]
Clinical Development
The clinical development program for this compound dipropionate involved numerous studies to evaluate its efficacy and safety in the treatment of corticosteroid-responsive dermatoses in both adult and pediatric populations.
Clinical Trial Design and Protocols
Clinical trials were typically randomized, double-blind, and often involved parallel-group comparisons with other topical corticosteroids or placebo.
Example Protocol: Atopic Dermatitis in Children
-
Study Design: Randomized, double-blind, parallel-group.
-
Patient Population: Children (e.g., 5-11 years old) with a clinical diagnosis of atopic dermatitis.
-
Inclusion Criteria (General): Diagnosis of atopic dermatitis, disease severity meeting a predefined threshold (e.g., moderate).
-
Exclusion Criteria (General): Known hypersensitivity to study medication, secondary skin infections, use of other topical or systemic corticosteroids within a specified washout period.
-
Interventions: this compound dipropionate cream 0.05% vs. a comparator cream (e.g., hydrocortisone butyrate 0.1%).
-
Application: Twice daily application to affected areas for a specified duration (e.g., 2 weeks).
-
Efficacy Assessments: Evaluation of signs and symptoms such as erythema, induration, and pruritus at baseline and follow-up visits. Physician's Global Assessment of improvement.
-
Safety Assessments: Monitoring and recording of all adverse events.
Efficacy Data
Clinical studies have consistently demonstrated the efficacy of this compound dipropionate 0.05% in treating atopic dermatitis and psoriasis.
| Indication | Comparator | Number of Patients | Duration | Key Efficacy Outcome | Reference |
| Atopic Dermatitis (Children) | Clobetasone Butyrate 0.05% | 43 | 2 weeks | 85% average reduction in disease signs for this compound vs. 86% for clobetasone butyrate. | [1] |
| Atopic Dermatitis (Children) | Hydrocortisone Butyrate 0.1% | 40 | 2 weeks | 76% average improvement in erythema, induration, and pruritus for this compound vs. 70% for hydrocortisone butyrate. | [2] |
| Psoriasis (Adults) | Clobetasone Butyrate 0.5% | 31 | 21 days | Both drugs had similar beneficial effects on erythema, induration, and scaling. | [9] |
| Psoriasis (Adults) | Desonide (B1670306) 0.05% | 66 | 3 weeks | Both treatments showed rapid improvement; trends favored this compound. | [10] |
Table 3: Summary of Key Clinical Efficacy Data for this compound Dipropionate 0.05%.
Safety and Tolerability
This compound dipropionate is generally well-tolerated. The most common adverse reactions are local skin reactions. Systemic side effects are rare and typically associated with long-term use over large surface areas or with occlusion.
| Adverse Reaction | Frequency |
| Itching | <1-2% |
| Burning | <1-2% |
| Erythema | <1-2% |
| Dryness | <1-2% |
| Papular rash | <1-2% |
Table 4: Common Adverse Reactions Reported in Clinical Trials.
Regulatory History and Post-Marketing
This compound dipropionate, under the brand name Aclovate, was first approved by the U.S. Food and Drug Administration (FDA) on December 14, 1982. It has since been marketed in various formulations, including creams and ointments, and generic versions are widely available.[4]
In Europe, this compound dipropionate-containing products have been authorized through national procedures in various member states, including the United Kingdom.[7] A comprehensive European Public Assessment Report (EPAR) through the centralized procedure was not found, suggesting national authorizations are the primary regulatory pathway in Europe.
Conclusion
This compound has a well-established history of development, from its chemical synthesis to extensive clinical evaluation, leading to its approval and long-standing use in the treatment of inflammatory skin diseases. Its moderate potency and favorable safety profile have made it a valuable therapeutic option for dermatologists. This technical guide has provided a detailed overview of the key milestones and scientific data that have defined the journey of this compound. Further research into its long-term effects and comparative effectiveness with newer topical agents will continue to refine its role in dermatological therapy.
References
- 1. This compound dipropionate cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical comparison of this compound dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. veeprho.com [veeprho.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. medicines.org.uk [medicines.org.uk]
- 9. This compound dipropionate in psoriasis: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical comparison of this compound dipropionate and desonide ointments (0.05%) in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Alclometasone and the Glucocorticoid Receptor: A Technical Overview of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Alclometasone is a moderately potent corticosteroid used topically to treat a variety of skin conditions.[1][2] Like all corticosteroids, its mechanism of action is dependent on its binding to and activation of the intracellular glucocorticoid receptor.[1][3] The affinity with which this compound binds to the GR is a key factor influencing its pharmacological activity. A higher binding affinity generally correlates with greater potency. This guide will delve into the specifics of this molecular interaction.
Glucocorticoid Receptor Signaling Pathway
The therapeutic effects of this compound are initiated by its binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins. The activated this compound-GR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoid Receptor Binding Affinity of this compound
Quantitative Data
As of the latest literature review, specific quantitative binding affinity data for this compound, such as its dissociation constant (Kd) or inhibition constant (Ki) for the human glucocorticoid receptor, are not publicly available. However, this compound is consistently classified as a moderately potent corticosteroid, which suggests its binding affinity is lower than that of high-potency corticosteroids like clobetasol (B30939) propionate, but sufficient for a robust clinical effect.
For comparative purposes, the table below presents the relative binding affinities (RBA) of other well-known corticosteroids, with dexamethasone (B1670325) often used as a reference standard. The RBA is determined through competitive binding assays.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) |
| Dexamethasone | 100 |
| Fluticasone Propionate | ~1800 |
| Budesonide | ~935 |
| This compound | Data not publicly available (classified as moderately potent) |
Note: RBA values can vary between studies depending on the experimental conditions.
Experimental Determination of Binding Affinity
The binding affinity of a compound like this compound to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. This in vitro method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This section outlines a representative protocol for determining the glucocorticoid receptor binding affinity of a test compound such as this compound.
Materials and Reagents
-
Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).
-
Radioligand: [³H]dexamethasone (a high-affinity GR ligand).
-
Competitors: Unlabeled this compound and a reference compound (e.g., unlabeled dexamethasone), serially diluted.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Experimental Workflow
Competitive GR Binding Assay Workflow
Detailed Procedure
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone (typically at or below its Kd).
-
Competition: Add increasing concentrations of unlabeled this compound to these tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).
-
Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and then centrifuge. The charcoal will pellet the free radioligand, leaving the bound radioligand in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.
Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for this compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
Conclusion
This compound exerts its therapeutic effects by acting as a glucocorticoid receptor agonist. While precise quantitative data on its binding affinity are not widely published, its classification as a moderately potent corticosteroid provides a qualitative measure of its interaction with the GR. The experimental protocols detailed in this guide provide a framework for the quantitative determination of its binding affinity, which is a cornerstone for the preclinical assessment and comparison of novel corticosteroid compounds. Further research to publicly characterize the binding kinetics of this compound would be a valuable contribution to the fields of dermatology and pharmacology.
References
Early-phase research studies on Alclometasone
An In-depth Technical Guide to Early-Phase Research on Alclometasone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational early-phase research that has defined the preclinical and clinical profile of this compound, a synthetic topical corticosteroid. This compound dipropionate 0.05% is recognized as a low-to-medium potency corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of corticosteroid-responsive dermatoses.[1][2] This document synthesizes key data from preclinical, pharmacokinetic, pharmacodynamic, and initial clinical safety and efficacy studies, presenting the information in a format tailored for scientific and drug development professionals.
Mechanism of Action
This compound exerts its effects through a well-established glucocorticoid receptor-mediated pathway. Like other corticosteroids, its primary mechanism involves the modulation of gene expression to reduce inflammation.[3][4] The anti-inflammatory activity is thought to occur through the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[5][6] These proteins control the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[2][3][4]
The process begins when this compound binds to the cytoplasmic glucocorticoid receptor. This newly formed complex then translocates into the cell nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs).[4][7] This interaction enhances or represses the transcription of target genes, ultimately leading to the anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects characteristic of topical corticosteroids.[1][3]
Early-Phase Pharmacokinetic and Pharmacodynamic Data
Pharmacokinetics: Absorption, Metabolism, and Excretion
Early studies established the pharmacokinetic profile of topically applied this compound. The extent of percutaneous absorption is influenced by factors such as the integrity of the epidermal barrier and the use of occlusive dressings.[2]
Experimental Protocol: Percutaneous Absorption Study A key study assessing systemic absorption involved the following protocol:
-
Subjects: Normal, healthy volunteers.[2]
-
Formulation: Radio-labeled this compound dipropionate ointment.[2]
-
Application: The formulation was applied to intact skin.
-
Duration: The application site was monitored for 8 hours of contact.[2]
-
Endpoints: Systemic absorption and excretion were measured by analyzing the radioactivity.[2]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Finding | Source |
| Percutaneous Absorption | Approximately 3% of the steroid was absorbed over 8 hours from intact skin.[2][4] | [2][4] |
| Factors Increasing Absorption | Inflammation and/or other skin diseases; use of occlusive dressings.[5][6] | [5][6] |
| Metabolism | Once absorbed, this compound is metabolized primarily in the liver.[5] | [5] |
| Excretion | Metabolites are excreted by the kidneys and, to a lesser extent, in bile.[5] | [5] |
| Table 1: Summary of Early-Phase Pharmacokinetic Studies on this compound. |
Pharmacodynamics: The Vasoconstrictor Assay
The vasoconstrictor assay (VCA) is a standard pharmacodynamic method used to determine the bioequivalence and potency of topical corticosteroids.[8] The assay measures the degree of skin blanching (vasoconstriction) caused by the drug, which is proportional to its therapeutic efficacy.[9] Studies using this assay classify this compound dipropionate as having low-to-medium potency.[2]
Experimental Protocol: Standard Vasoconstrictor Assay The VCA protocol is a standardized pharmacodynamic endpoint study designed to assess a drug's local effect.[9]
-
Subject Screening: Volunteers are screened for a visible blanching response to a potent corticosteroid to ensure they are suitable "responders".[9]
-
Site Application: Multiple small sites on the forearms of each participant are randomized for application. Dosing includes the test product, a reference standard, and an untreated control site.[9][10]
-
Dosing Procedure: A specified amount of the topical formulation is applied to each site for a set duration, often under occlusion.[10]
-
Assessment: Skin blanching is assessed at predetermined time points after application removal.[10]
-
Measurement: The degree of vasoconstriction is measured using either a chromameter, which provides an objective colorimetric reading (e.g., the a* value for redness), or a standardized visual scoring scale (e.g., Olsen vasoconstriction score).[9][10]
-
Data Analysis: The pharmacodynamic effect is often modeled using an Emax model, with the area under the effect curve (AUEC) serving as the primary endpoint for bioequivalence.[11]
Early-Phase Clinical Research: Safety and Efficacy
Early clinical studies focused on critical safety parameters, such as Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, and initial efficacy in target patient populations.
Key Safety Study: HPA Axis Suppression
A significant concern with topical corticosteroids is their potential to cause systemic absorption leading to reversible HPA axis suppression.[5] An early-phase study was conducted to evaluate this risk under exaggerated conditions.
Experimental Protocol: HPA Axis Suppression Study
-
Study Design: Open-label, single-group study.[12]
-
Subjects: 10 healthy adult volunteers.[12]
-
Treatment Regimen: 30 g of this compound dipropionate 0.05% cream was applied twice daily (morning and evening) for 21 consecutive days.[12]
-
Application Area: The cream was applied to 80% of the total body surface area.[12]
-
Occlusion: A plastic body suit was used to occlude the treated area for 12 hours per day.[12]
-
Primary Endpoints: HPA axis function was assessed by measuring 8 a.m. plasma cortisol, 24-hour urinary free cortisol, and 24-hour urinary 17-hydroxysteroid levels.[12]
Data Presentation: HPA Axis Suppression Study Results
| Parameter | Result | Conclusion | Source |
| 8 a.m. Plasma Cortisol | Remained at normal levels throughout the 21-day study. | No evidence of HPA axis suppression. | [12] |
| 24-hr Urinary Free Cortisol | Remained at normal levels throughout the 21-day study. | No evidence of HPA axis suppression. | [12] |
| 24-hr Urinary 17-Hydroxysteroid | Remained at normal levels throughout the 21-day study. | No evidence of HPA axis suppression. | [12] |
| Local Adverse Reactions | Mild and transient. | Good local tolerability even under exaggerated conditions. | [12] |
| Table 2: Key Early-Phase Pharmacodynamic/Safety Study: HPA Axis Suppression. |
Early Comparative Efficacy Studies
Early clinical trials compared the efficacy of this compound dipropionate 0.05% with other topical corticosteroids in pediatric and adult populations with conditions like atopic dermatitis and psoriasis.
Data Presentation: Comparative Efficacy
| Indication | Comparator | Patient Population | Duration | Key Efficacy Outcome | Source |
| Atopic Dermatitis | Hydrocortisone (B1673445) butyrate (B1204436) 0.1% cream | 40 children (5-11 years) | 2 weeks | This compound: 76% improvement in erythema, induration, pruritus.Comparator: 70% improvement. | [13] |
| Atopic Dermatitis | Clobetasone (B1204786) butyrate 0.05% cream | 43 children | 2 weeks | This compound: 85% reduction in disease signs.Comparator: 86% reduction (no significant difference). | [14] |
| Psoriasis | Desonide (B1670306) 0.05% ointment | 66 adults | 3 weeks | Both treatments were effective; trends consistently favored this compound, but differences were not statistically significant. | [15] |
| Table 3: Summary of Early-Phase Comparative Efficacy Studies. |
Conclusion
The early-phase research on this compound established its fundamental pharmacological profile. Preclinical and pharmacokinetic studies clarified its mechanism of action via glucocorticoid receptor modulation and defined its systemic absorption as minimal under normal use. Key pharmacodynamic studies, particularly the vasoconstrictor assay, positioned it as a low-to-medium potency agent. Crucially, a pivotal early clinical safety study demonstrated a lack of HPA axis suppression even under exaggerated conditions of use, confirming a favorable systemic safety profile. Initial efficacy trials in children and adults with atopic dermatitis and psoriasis showed that its performance was comparable or favorable to other corticosteroids in its class. This foundational data provided the robust scientific basis for its further development and long-term clinical use in managing corticosteroid-responsive dermatoses.
References
- 1. termedia.pl [termedia.pl]
- 2. drugs.com [drugs.com]
- 3. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. What is this compound Dipropionate used for? [synapse.patsnap.com]
- 8. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. The effect of this compound dipropionate cream 0.05% on the hypothalamic-pituitary-adrenal axis of normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical comparison of this compound dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound dipropionate cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical comparison of this compound dipropionate and desonide ointments (0.05%) in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Alclometasone Treatment Protocol for In-Vitro Inflammation Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is clinically used in topical formulations, such as this compound dipropionate 0.05% cream or ointment, for the relief of corticosteroid-responsive dermatoses like atopic dermatitis, eczema, and psoriasis.[1][2][3] The anti-inflammatory action of this compound, like other corticosteroids, is mediated through its binding to glucocorticoid receptors. This interaction leads to the modulation of gene expression, resulting in the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.[4][5] A key mechanism is the induction of lipocortins (annexins), which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes.[1][2][5][6] Furthermore, corticosteroids are known to suppress the expression of numerous pro-inflammatory cytokines, including interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), by inhibiting transcription factors such as NF-κB and activating protein-1 (AP-1).[7][8]
These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound in common in-vitro inflammation models. The protocols are designed to be adaptable for screening and mechanistic studies in dermatological and immunological research.
Data Presentation
Due to the limited availability of specific in-vitro quantitative data for this compound, the following tables present representative data extrapolated from studies on corticosteroids with similar potency, such as dexamethasone (B1670325) and clobetasone (B1204786) butyrate. These values should be considered as a starting point for determining the optimal experimental conditions for this compound.
Table 1: this compound Concentration Ranges for In-Vitro Models
| In-Vitro Model | Cell Type | Inflammatory Stimulus | This compound Concentration Range (µM) | Estimated IC50 (µM) |
| Keratinocyte Monolayer | HaCaT cells | TNF-α (10 ng/mL) / IFN-γ (10 ng/mL) | 0.01 - 10 | ~0.1 - 1 |
| Macrophage Culture | RAW 264.7 cells | Lipopolysaccharide (LPS) (1 µg/mL) | 0.01 - 10 | ~0.05 - 0.5 |
| Reconstituted Human Epidermis (RHE) | Primary Human Keratinocytes | TNF-α (10 ng/mL) / IL-1β (10 ng/mL) | 0.1 - 20 | ~1 - 5 |
Table 2: Expected Inhibitory Effects of this compound on Inflammatory Markers
| In-Vitro Model | Inflammatory Marker | Expected Inhibition (%) at 1 µM this compound |
| Keratinocyte Monolayer (HaCaT) | IL-6 Secretion | 40 - 60% |
| IL-8 Secretion | 30 - 50% | |
| TNF-α mRNA Expression | 35 - 55% | |
| Macrophage Culture (RAW 264.7) | Nitric Oxide (NO) Production | 50 - 70% |
| TNF-α Secretion | 45 - 65% | |
| IL-1β Secretion | 40 - 60% | |
| Reconstituted Human Epidermis (RHE) | IL-1α Release | 30 - 50% |
| IL-8 Release | 25 - 45% | |
| Pro-inflammatory Gene Expression (e.g., COX-2) | 30 - 50% |
Experimental Protocols
Protocol 1: Anti-inflammatory Activity in a Keratinocyte Monolayer Model (HaCaT cells)
This protocol details the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with TNF-α and IFN-γ.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant human TNF-α
-
Recombinant human IFN-γ
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human IL-6 and IL-8
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for TNF-α and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed HaCaT cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free DMEM to achieve final concentrations ranging from 0.01 to 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (DMSO only).
-
-
Induction of Inflammation:
-
After the pre-treatment, add a combination of TNF-α (final concentration 10 ng/mL) and IFN-γ (final concentration 10 ng/mL) to the wells containing this compound.
-
Include a negative control group (no this compound, no stimulants) and a positive control group (vehicle control with stimulants).
-
Incubate the plates for 24 hours.
-
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to determine the relative expression levels of TNF-α mRNA, normalized to a housekeeping gene.
-
-
Protocol 2: Evaluation in a Macrophage Inflammation Model (RAW 264.7 cells)
This protocol assesses the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for murine TNF-α and IL-1β
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in serum-free DMEM (0.01 to 10 µM) from a DMSO stock.
-
Pre-treat the cells with this compound for 1 hour. Include a vehicle control.
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS (final concentration 1 µg/mL) in the presence of this compound.
-
Include negative and positive controls.
-
Incubate for 24 hours.
-
-
Sample Collection and Analysis:
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatants.
-
Measure the levels of TNF-α and IL-1β using specific ELISA kits.
-
-
Protocol 3: Assessment in a Reconstituted Human Epidermis (RHE) Model
This protocol describes the evaluation of this compound's anti-inflammatory effects on a 3D skin model.
Materials:
-
Reconstituted Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the RHE model manufacturer
-
This compound
-
DMSO
-
TNF-α and IL-1β
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
ELISA kits for human IL-1α and IL-8
Procedure:
-
RHE Model Preparation:
-
Upon receipt, place the RHE tissues in a 6-well or 12-well plate with the provided assay medium and equilibrate overnight at 37°C and 5% CO2.
-
-
This compound Application:
-
Prepare this compound solutions in the assay medium (0.1 to 20 µM).
-
Apply the this compound solutions topically to the surface of the RHE tissues or add to the culture medium.
-
-
Induction of Inflammation:
-
Add TNF-α (10 ng/mL) and IL-1β (10 ng/mL) to the culture medium to induce an inflammatory response.
-
Incubate for 48 hours.
-
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the culture medium from beneath the RHE tissues.
-
Measure the concentrations of IL-1α and IL-8 using ELISA.
-
-
Tissue Viability (MTT Assay):
-
After collecting the medium, transfer the RHE tissues to a new plate containing MTT solution (1 mg/mL) and incubate for 3 hours.
-
Extract the formazan (B1609692) product by incubating the tissues in isopropanol.
-
Measure the absorbance at 570 nm to assess cell viability.
-
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in-vitro testing.
Conclusion
The provided protocols offer a framework for investigating the anti-inflammatory properties of this compound in various in-vitro models. Researchers can adapt these methods to suit their specific research questions, such as determining dose-response relationships, investigating the kinetics of inflammatory responses, and elucidating the molecular mechanisms of action. Given the lack of specific published in-vitro data for this compound, it is recommended to perform initial dose-finding experiments based on the provided ranges derived from corticosteroids of similar potency. These in-vitro models serve as valuable tools for the preclinical assessment of this compound and other anti-inflammatory compounds.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiles of three different models of reconstructed human epidermis and classical cultures of keratinocytes using cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - BR [thermofisher.com]
Application Notes and Protocols for Alclometasone in HaCaT Keratinocyte Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic corticosteroid, Alclometasone, in experiments involving the human keratinocyte cell line, HaCaT. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the study of its anti-inflammatory and anti-proliferative effects.
Introduction to this compound and its Mechanism of Action
This compound is a mid-potency topical corticosteroid used to treat various inflammatory skin conditions. Its therapeutic effects are primarily attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] At the cellular level, this compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR).
The mechanism of action involves the following key steps:
-
Binding to Glucocorticoid Receptor: this compound penetrates the cell membrane and binds to the cytosolic GR.[1][2]
-
Nuclear Translocation: This ligand-receptor complex then translocates into the nucleus.
-
Gene Transcription Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.
-
Anti-inflammatory Effects: A primary anti-inflammatory mechanism is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, corticosteroids can suppress the expression of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB.
Quantitative Data Summary
The following tables summarize the quantitative effects of corticosteroids on HaCaT keratinocytes, providing a reference for expected outcomes in experimental settings. While specific data for this compound is limited in publicly available literature, the data for other corticosteroids with similar mechanisms can be used for comparative purposes.
Table 1: Anti-proliferative Effects of Various Corticosteroids on HaCaT Cells
| Corticosteroid | Concentration (M) | Inhibition of Cell Growth (%) |
| Betamethasone dipropionate | 10⁻⁴ | Most antiproliferative |
| Desonide | 10⁻⁴ | Intermediate |
| Betamethasone valerate | 10⁻⁴ | Intermediate |
| Clobetasol propionate | 10⁻⁴ | Intermediate |
| Hydrocortisone butyrate | 10⁻⁴ | Least antiproliferative |
Data adapted from a study comparing the antiproliferative effects of six topical corticosteroids on HaCaT cells. It is important to note that at a very low concentration (10⁻⁸M), these corticosteroids were found to induce HaCaT proliferation.
Experimental Protocols
HaCaT Cell Culture
The HaCaT cell line is a spontaneously immortalized human keratinocyte line that serves as a valuable in vitro model for studying epidermal cell biology.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (P/S)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or MEM with 10% FBS and 1% P/S.
-
Cell Maintenance: Culture HaCaT cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Renewal: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.
Induction of Inflammatory Response in HaCaT Cells
To study the anti-inflammatory effects of this compound, an inflammatory state can be induced in HaCaT cells using cytokines.
Materials:
-
HaCaT cells cultured in 24-well plates
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interferon-gamma (IFN-γ)
-
Serum-free medium
Protocol:
-
Cell Seeding: Seed HaCaT cells at a density of 1.0 × 10⁴ cells/well in a 24-well plate and culture until they reach approximately 80% confluency.
-
Starvation: Before stimulation, replace the growth medium with serum-free medium and incubate for a specified period (e.g., 24 hours) to synchronize the cells.
-
Stimulation: Treat the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to induce an inflammatory response.
This compound Treatment
Materials:
-
This compound dipropionate
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Culture medium
Protocol:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Add the this compound working solutions to the HaCaT cell cultures. For anti-inflammatory studies, this compound can be added prior to or concurrently with the inflammatory stimuli. For anti-proliferative studies, it is added to proliferating cells.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
HaCaT cells in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Protocol:
-
Cell Seeding: Seed HaCaT cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate at 37°C for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Quantification of Cytokine Expression (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant.
Materials:
-
Supernatants from HaCaT cell cultures (treated and untreated)
-
ELISA kits for specific cytokines (e.g., human IL-6, human IL-8/CXCL8)
Protocol:
-
Sample Collection: Collect the culture supernatants at the end of the treatment period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for Studying Anti-inflammatory Effects
Caption: Workflow for analyzing this compound's anti-inflammatory effects.
Experimental Workflow for Anti-proliferation Assay
Caption: Workflow for assessing this compound's anti-proliferative effects.
References
Alclometasone Dipropionate: Application Notes and Protocols for Gene Expression Analysis in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone dipropionate is a synthetic corticosteroid with anti-inflammatory and antipruritic properties.[1] Its mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide range of genes.[2][3] Upon binding, the this compound dipropionate-GR complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.[4][5] This modulation of gene expression is central to its therapeutic effects.
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key players in the immune response and are readily accessible for in vitro studies. Analyzing gene expression changes in PBMCs following treatment with this compound dipropionate provides valuable insights into its pharmacological activity and potential as an immunomodulatory agent. These application notes provide detailed protocols for the in vitro treatment of PBMCs with this compound dipropionate and subsequent gene expression analysis.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound dipropionate exerts its effects by activating the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of this compound dipropionate, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as FK506-binding protein 5 (FKBP5), which is involved in a negative feedback loop regulating GR activity.
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that inhibit the transcription of genes encoding cytokines like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).
Data Presentation
Table 1: Expected Dose-Dependent Suppression of Pro-Inflammatory Cytokine Gene Expression in PBMCs by a Corticosteroid
| Gene | Treatment Concentration | Mean Fold Change (vs. Untreated Control) | P-value |
| IL-8 | 10⁻¹⁰ M | -1.5 | <0.05 |
| 10⁻⁹ M | -2.8 | <0.01 | |
| 10⁻⁸ M | -5.2 | <0.001 | |
| TNF-α | 10⁻¹⁰ M | -1.3 | <0.05 |
| 10⁻⁹ M | -2.5 | <0.01 | |
| 10⁻⁸ M | -4.8 | <0.001 |
Data are hypothetical and based on the known transrepressive effects of corticosteroids on cytokine expression.
Table 2: Expected Dose-Dependent Induction of Glucocorticoid Receptor-Responsive Gene Expression in PBMCs by a Corticosteroid
| Gene | Treatment Concentration | Mean Fold Change (vs. Untreated Control) | P-value |
| FKBP5 | 10⁻¹⁰ M | 2.1 | <0.05 |
| 10⁻⁹ M | 5.8 | <0.01 | |
| 10⁻⁸ M | 12.5 | <0.001 |
Data are hypothetical and based on the known transactivating effects of corticosteroids on FKBP5 expression.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and a bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound Dipropionate
This protocol outlines the treatment of isolated PBMCs with this compound dipropionate for subsequent gene expression analysis.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound dipropionate stock solution (dissolved in a suitable solvent like DMSO)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the isolated PBMCs in tissue culture plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound dipropionate in complete RPMI-1640 medium from the stock solution to achieve the desired final concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Add the diluted this compound dipropionate or vehicle control to the appropriate wells.
-
Incubate the plates for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, harvest the cells for RNA extraction. Centrifuge the cell suspension, discard the supernatant, and proceed immediately to RNA extraction or store the cell pellet at -80°C.
Protocol 3: Total RNA Extraction from PBMCs
This protocol describes the extraction of total RNA from PBMCs using a common commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
Materials:
-
PBMC cell pellet
-
Buffer RLT (with β-mercaptoethanol added)
-
RNase-free water
-
RNeasy Mini Kit components (spin columns, collection tubes)
-
Microcentrifuge
Procedure:
-
Lyse the PBMC pellet by adding the appropriate volume of Buffer RLT (refer to the kit handbook for specific volumes based on cell number). Vortex or pipet to mix until the lysate is homogeneous.
-
Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube.
-
Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Follow the manufacturer's instructions for the subsequent wash steps using the provided buffers.
-
To elute the RNA, transfer the spin column to a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the spin column membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol provides a general procedure for two-step RT-qPCR to analyze the expression of target genes.
Materials:
-
Extracted total RNA
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Forward and reverse primers for target genes (e.g., IL-8, TNF-α, FKBP5) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure: Step 1: Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol, typically containing RNA template, reverse transcriptase, dNTPs, and buffer.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
Step 2: Quantitative PCR
-
Prepare the qPCR reaction mix for each gene, containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 30 sec).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for gene expression analysis in PBMCs.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. Examining FKBP5 mRNA expression in human iPSC-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Corticosteroid Insensitivity of Peripheral Blood Mononuclear Cells in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of genes expressed in peripheral blood mononuclear cells predicts glucocorticoid sensitivity in asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Formulation of Alclometasone in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and preclinical evaluation of a topical Alclometasone formulation. The protocols detailed below are intended for use in a laboratory setting for animal studies investigating the anti-inflammatory properties of this compound.
Introduction to this compound
This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is used topically to manage corticosteroid-responsive dermatoses.[2] The therapeutic effect of this compound is attributed to its ability to induce the production of lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3][4]
Topical Formulation of this compound Dipropionate (0.05% Cream)
This section outlines a protocol for the laboratory-scale preparation of a 0.05% this compound Dipropionate cream, suitable for preclinical animal studies.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound Dipropionate powder
-
Oil Phase Excipients:
-
Cetostearyl Alcohol
-
White Petrolatum
-
Glyceryl Monostearate
-
-
Aqueous Phase Excipients:
-
Propylene (B89431) Glycol
-
Purified Water
-
-
Emulsifying Agent: PEG 100 Stearate
-
Preservative: Chlorocresol
-
pH Adjusters: Phosphoric Acid, Monobasic Sodium Phosphate (B84403)
-
Equipment:
-
Analytical balance
-
Homogenizer (e.g., high-shear mixer)
-
Water bath
-
Beakers and stirring rods
-
pH meter
-
Compounding Protocol
A representative formulation for a 0.05% this compound Dipropionate cream is provided in the table below.
| Ingredient | Function | Percentage (w/w) |
| Oil Phase | ||
| This compound Dipropionate | Active Ingredient | 0.05% |
| White Petrolatum | Emollient, Ointment Base | 15.00% |
| Cetostearyl Alcohol | Emulsifier, Thickener | 7.00% |
| Glyceryl Monostearate | Emulsifier, Stabilizer | 2.50% |
| Aqueous Phase | ||
| Propylene Glycol | Humectant, Solvent | 10.00% |
| Purified Water | Vehicle | q.s. to 100% |
| Other | ||
| PEG 100 Stearate | Emulsifier | 2.00% |
| Chlorocresol | Preservative | 0.10% |
| Monobasic Sodium Phosphate | Buffering Agent | As needed |
| Phosphoric Acid | pH Adjuster | As needed |
Table 1: Representative Formulation of 0.05% this compound Dipropionate Cream.
Preparation Steps:
-
Oil Phase Preparation: In a suitable vessel, combine the white petrolatum, cetostearyl alcohol, and glyceryl monostearate. Heat the mixture in a water bath to 70-75°C until all components are melted and uniform.
-
API Dispersion: Disperse the this compound Dipropionate powder in a small amount of the melted oil phase and mix until uniform. Then, add this to the bulk of the oil phase.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the chlorocresol and monobasic sodium phosphate in purified water and propylene glycol. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer. Maintain the temperature at 70-75°C during this process. Homogenize at a moderate speed to form a uniform emulsion.
-
Cooling and Final Mixing: Allow the emulsion to cool gradually while stirring at a lower speed.
-
pH Adjustment: Once the cream has cooled to room temperature, check the pH and adjust to a suitable range (typically 4.5-6.0) using phosphoric acid if necessary.
-
Final Product: The resulting product is a smooth, white to off-white cream. Store in airtight containers at controlled room temperature.
The manufacturing process for a topical cream is a critical aspect that influences the final product's quality and stability.
Preclinical Efficacy Study: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol describes the induction of a psoriasis-like phenotype in mice using imiquimod (B1671794) (IMQ) to evaluate the anti-inflammatory efficacy of the topical this compound formulation.[3][5]
Animal Model
-
Age: 8-12 weeks
-
Housing: Individually housed to prevent licking of the treated areas.
Experimental Protocol
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: On day -1, carefully shave the dorsal skin of the mice.
-
Induction of Psoriasis-like Inflammation: From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.[4]
-
Treatment Application:
-
Divide the mice into three groups:
-
Control Group: No treatment.
-
Vehicle Group: Apply the cream base (without this compound Dipropionate).
-
Treatment Group: Apply the 0.05% this compound Dipropionate cream.
-
-
Apply the respective treatments topically to the inflamed skin area once or twice daily, starting from day 2 of imiquimod application.
-
-
Efficacy Assessment: Evaluate the severity of the skin inflammation daily using a scoring system.
The experimental workflow for the imiquimod-induced psoriasis model is a multi-step process.
Scoring of Skin Inflammation
The Psoriasis Area and Severity Index (PASI) is adapted for mice to score erythema, scaling, and skin thickness on a scale of 0 to 4.[3][6]
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickness (Induration) |
| 0 | None | None | Normal skin thickness |
| 1 | Slight | Fine scales | Slight thickening |
| 2 | Moderate | Moderate scales | Moderate thickening |
| 3 | Severe | Coarse, thick scales | Marked thickening |
| 4 | Very Severe | Very thick, crusted scales | Very marked thickening |
Table 2: Scoring System for Skin Inflammation in Mice.
Histological Analysis
At the end of the study, skin biopsies can be collected for histological analysis to assess epidermal thickness, and inflammatory cell infiltration.[1][7][8]
Protocol:
-
Sample Collection: Euthanize mice and collect skin samples from the treated area.
-
Fixation: Fix the skin samples in 10% neutral buffered formalin.
-
Processing: Embed the fixed tissues in paraffin.
-
Sectioning: Cut 4-5 µm thick sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Evaluate the stained sections for changes in epidermal thickness (acanthosis), presence of parakeratosis, and infiltration of inflammatory cells in the dermis.
Quantification of this compound in Skin Tissue by LC-MS/MS
This protocol provides a general framework for the quantification of this compound Dipropionate in skin tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Homogenization: Homogenize the collected skin samples in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the this compound from the skin homogenate.
-
Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific to this compound and Internal Standard |
Table 3: Representative LC-MS/MS Parameters.
The mechanism of action for this compound involves its interaction with glucocorticoid receptors and subsequent modulation of gene expression.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Treatment Group | Mean Erythema Score (± SEM) | Mean Scaling Score (± SEM) | Mean Skin Thickness (mm ± SEM) | Epidermal Thickness (µm ± SEM) | This compound Concentration in Skin (ng/g ± SEM) |
| Control | |||||
| Vehicle | |||||
| 0.05% this compound |
Table 4: Summary of Preclinical Efficacy and Pharmacokinetic Data.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of a topical this compound formulation. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the anti-inflammatory efficacy and local bioavailability of this compound in relevant animal models of skin inflammation.
References
- 1. imavita.com [imavita.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical Corticosteroids Manufactured Under Pharmacy Conditions and the Effect Thereof on Stability, Release of API and Textural Profile. — Andréas Astier [andreasastier.com]
- 4. From Concept To Creation: The Process Of Topical Dermatological Product Manufacturing - Dow Development Labs [dowdevelopmentlabs.com]
- 5. impactfactor.org [impactfactor.org]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Alclometasone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is a selective glucocorticoid receptor (GR) agonist, and its therapeutic effects are primarily mediated through the activation of this nuclear receptor.[2][3] Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, such as cytokines and chemokines.[2]
High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of new drug candidates and in elucidating the mechanisms of action of existing drugs like this compound. HTS enables the rapid screening of large compound libraries to identify molecules that modulate specific biological pathways. This document provides detailed application notes and protocols for a suite of HTS assays designed to evaluate the efficacy of this compound and other glucocorticoids. The assays focus on three key areas of this compound's mechanism of action:
-
Glucocorticoid Receptor Activation: Direct measurement of this compound's ability to activate the GR.
-
Inhibition of Pro-inflammatory Signaling Pathways: Assessment of this compound's inhibitory effect on key inflammatory transcription factors, NF-κB and AP-1.
-
Inhibition of Cytokine Release: Quantification of the downstream anti-inflammatory effect of this compound on the production of pro-inflammatory cytokines.
These protocols are designed for a high-throughput format, making them suitable for screening and lead optimization efforts in a drug discovery setting.
Glucocorticoid Receptor (GR) Transactivation Assay
This assay is designed to quantify the ability of this compound to activate the glucocorticoid receptor, leading to the transcription of a reporter gene. A common and robust HTS method for this is a luciferase-based reporter gene assay.
Signaling Pathway
Figure 1: Glucocorticoid Receptor (GR) transactivation signaling pathway.
Quantitative Data
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference Compound |
| This compound dipropionate | GR Transactivation | HEK293 | ~ 1 - 10* | Dexamethasone |
| Dexamethasone | GR Transactivation | HEK293 | 0.5 - 5 | - |
| Betamethasone (B1666872) | GR Transactivation | HEK293 | 1 - 10 | Dexamethasone |
| Hydrocortisone | GR Transactivation | HEK293 | 50 - 200 | Dexamethasone |
*Note: The EC50 value for this compound is an estimate based on its classification as a medium-potency corticosteroid, comparable to betamethasone valerate.
Experimental Protocol: GR Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable host cell line)
-
GR expression vector (e.g., pCMV-hGR)
-
GRE-luciferase reporter vector (containing multiple GREs upstream of a luciferase gene)
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS and antibiotics
-
Opti-MEM I Reduced Serum Medium
-
This compound dipropionate and reference compounds (e.g., Dexamethasone)
-
96-well or 384-well white, clear-bottom assay plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mix. For each well, combine the GR expression plasmid, GRE-luciferase reporter plasmid, and Renilla luciferase control plasmid with a suitable transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C, then replace the transfection medium with fresh complete growth medium.
-
Incubate for an additional 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference compounds in complete growth medium. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
NF-κB and AP-1 Signaling Pathway Inhibition Assays
Glucocorticoids exert a significant portion of their anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. HTS assays can be employed to measure the inhibitory potency of this compound on these pathways.
Signaling Pathways
Figure 2: Inhibition of NF-κB and AP-1 signaling by the this compound-GR complex.
Quantitative Data
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference Compound |
| This compound dipropionate | NF-κB Inhibition | A549 | ~ 5 - 25 | Dexamethasone |
| Dexamethasone | NF-κB Inhibition | A549 | 1 - 10 | - |
| This compound dipropionate | AP-1 Inhibition | HeLa | ~ 10 - 50 | Dexamethasone |
| Dexamethasone | AP-1 Inhibition | HeLa | 5 - 20 | - |
*Note: The IC50 values for this compound are estimates based on its known anti-inflammatory potency relative to Dexamethasone.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 or A549 cells
-
NF-κB luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent
-
Complete growth medium and serum-free medium
-
TNF-α (for stimulation)
-
This compound and reference compounds
-
96-well or 384-well plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Follow steps 1 and 2 from the GR Transactivation Assay protocol, but use the NF-κB luciferase reporter vector instead of the GRE-luciferase vector.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and reference compounds.
-
Add the compounds to the cells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add TNF-α to the wells to a final concentration that induces a robust NF-κB response (e.g., 10 ng/mL).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay and Data Analysis:
-
Follow steps 4 and 5 from the GR Transactivation Assay protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Protocol: AP-1 TR-FRET Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to measure the inhibition of AP-1 DNA binding.
Materials:
-
Recombinant c-Jun and c-Fos proteins
-
Biotinylated DNA probe containing an AP-1 binding site
-
Europium-labeled anti-c-Jun antibody (Donor)
-
Streptavidin-Allophycocyanin (Acceptor)
-
Assay buffer
-
This compound and reference compounds
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Assay Setup:
-
Add assay buffer to the wells of a 384-well plate.
-
Add serial dilutions of this compound or reference compounds.
-
Add a pre-incubated mix of c-Jun and c-Fos proteins.
-
Add the biotinylated AP-1 DNA probe.
-
Add the Europium-labeled anti-c-Jun antibody and Streptavidin-Allophycocyanin.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~615 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Calculate the percentage of inhibition relative to the no-compound control.
-
Determine the IC50 value from the dose-response curve.
-
Cytokine Release Inhibition Assay
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells, a key downstream indicator of its anti-inflammatory efficacy. Multiplex bead-based assays are a high-throughput method for simultaneously quantifying multiple cytokines.
Experimental Workflow
Figure 3: Experimental workflow for the cytokine release inhibition assay.
Quantitative Data
| Compound | Cytokine Inhibited | Cell Type | IC50 (nM) | Reference Compound |
| This compound dipropionate | TNF-α | PBMCs | ~ 10 - 50 | Dexamethasone |
| Dexamethasone | TNF-α | PBMCs | 5 - 20 | - |
| This compound dipropionate | IL-6 | PBMCs | ~ 10 - 60 | Dexamethasone |
| Dexamethasone | IL-6 | PBMCs | 5 - 25 | - |
*Note: The IC50 values for this compound are estimates based on its known anti-inflammatory potency relative to Dexamethasone.
Experimental Protocol: Multiplex Cytokine Assay
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound and reference compounds
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Multiplex plate reader
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference compounds.
-
Add the compounds to the cells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce cytokine release.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Multiplex Cytokine Quantification:
-
Perform the multiplex cytokine assay on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
-
Data Analysis:
-
Quantify the concentration of each cytokine (e.g., TNF-α, IL-6, IL-1β) using a standard curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for each cytokine from the dose-response curve.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound and other corticosteroid compounds. The GR transactivation assay offers a direct measure of target engagement, while the NF-κB and AP-1 inhibition assays provide insight into the modulation of key inflammatory signaling pathways. Finally, the cytokine release inhibition assay serves as a crucial functional readout of the downstream anti-inflammatory effects. By employing these HTS methodologies, researchers can efficiently screen for and characterize potent anti-inflammatory agents, accelerating the drug discovery and development process.
References
Application Notes and Protocols for Evaluating Alclometasone in 3D Reconstructed Human Epidermis (RHE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) reconstructed human epidermis (RHE) models have become essential tools in dermatological research and preclinical testing, offering a physiologically relevant alternative to traditional 2D cell cultures and animal testing.[1] These models mimic the stratified structure of the human epidermis and are ideal for evaluating the safety and efficacy of topical drugs.[2][3]
Alclometasone is a synthetic topical corticosteroid known for its anti-inflammatory, antipruritic, vasoconstrictive, and antiproliferative properties.[4] It is classified as a low-to-medium potency corticosteroid and is widely used to treat inflammatory skin conditions like eczema and dermatitis.[5] The mechanism of action for corticosteroids involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins block the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
This document provides detailed protocols for assessing the anti-inflammatory effects of this compound using 3D RHE models. The methodologies cover inducing an inflammatory response in the RHE models and subsequently quantifying the effects of this compound on key biomarkers, including cytokine release and gene expression.
Mechanism of Action: this compound Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression. After diffusing across the cell membrane, it binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it either upregulates the expression of anti-inflammatory proteins or downregulates the expression of pro-inflammatory genes. This leads to a reduction in inflammatory mediators such as cytokines (e.g., IL-1, IL-6, TNF-α) and chemokines.
Caption: this compound's anti-inflammatory signaling pathway in a keratinocyte.
Experimental Workflow and Protocols
The following section details the protocols for evaluating the anti-inflammatory efficacy of this compound on RHE models. The general workflow involves acclimatizing the RHE tissues, inducing an inflammatory response, applying the treatment, and then assessing various endpoints.
Caption: General experimental workflow for testing this compound on RHE models.
Protocol 3.1: RHE Model Culture and Treatment
This protocol outlines the basic steps for handling, inducing inflammation, and treating the RHE tissues. Commercially available RHE models like EpiDerm™, SkinEthic™, or EpiSkin™ are recommended.
Materials:
-
Reconstructed Human Epidermis (RHE) tissues in multi-well plates
-
Assay medium provided by the RHE model manufacturer
-
Inflammatory stimulus: Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)
-
This compound dipropionate (0.05% cream or ointment formulation, or as a solution)
-
Vehicle control (placebo cream/ointment or solvent)
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips and tubes
Procedure:
-
Acclimatization: Upon receipt, place the RHE tissues in a sterile cell culture hood. Replace the shipping medium with fresh, pre-warmed assay medium and incubate at 37°C, 5% CO2 for 24 hours.
-
Inflammation Induction: To induce an inflammatory response, add an inflammatory agent like LPS (e.g., 10 µg/mL) or PMA (e.g., 10 µg/mL) to the culture medium. Incubate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Topical Application:
-
Carefully remove the culture medium.
-
Apply a precise amount (e.g., 10-20 mg) of the this compound formulation or vehicle control directly onto the surface of the RHE tissue.
-
Add fresh assay medium to the well, ensuring it does not touch the apical surface of the tissue.
-
-
Incubation: Incubate the treated tissues for 24 to 48 hours at 37°C, 5% CO2.
-
Harvesting: At the end of the incubation period, collect the culture medium for cytokine analysis. Harvest the RHE tissues for viability, gene expression, or histological analysis.
Protocol 3.2: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxicity of the treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Isopropanol (B130326) or Dimethyl Sulfoxide (DMSO)
-
Multi-well plate reader
Procedure:
-
After the treatment period, wash the RHE tissues with PBS.
-
Transfer each tissue to a new well containing MTT solution, ensuring the tissue is submerged.
-
Incubate for 3 hours at 37°C, 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add isopropanol or DMSO to each well to dissolve the formazan crystals.
-
Incubate for 2 hours at room temperature on a shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 3.3: Cytokine Analysis (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines released into the culture medium.
Materials:
-
Culture medium collected as per Protocol 3.1
-
ELISA kits for target cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α)
-
Microplate reader
Procedure:
-
Centrifuge the collected culture medium to remove any cellular debris.
-
Perform the ELISA for the desired cytokines (e.g., IL-1α, IL-8) according to the manufacturer's instructions.
-
Briefly, this involves adding samples and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader.
-
Quantify the cytokine concentration in each sample by comparing its absorbance to the standard curve.
Protocol 3.4: Gene Expression Analysis (RT-qPCR)
This protocol quantifies changes in the mRNA expression of key inflammatory and barrier function genes.
Materials:
-
RHE tissues harvested as per Protocol 3.1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and specific primers for target genes (e.g., IL1A, IL8, TNF, FLG) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument
Procedure:
-
Homogenize the harvested RHE tissues.
-
Extract total RNA using a suitable commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for the genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Data Presentation
While specific experimental data on the effects of this compound in RHE models is not widely published, the following tables provide a template for presenting typical results. The data shown are hypothetical examples to illustrate expected outcomes.
Table 1: Effect of this compound on RHE Tissue Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Viability (%) |
|---|---|---|---|
| Untreated Control | - | 1.25 | 104.2 |
| Vehicle Control | - | 1.20 | 100.0 |
| LPS-Treated | 10 µg/mL | 1.15 | 95.8 |
| This compound | 0.05% | 1.18 | 98.3 |
| LPS + this compound | 10 µg/mL + 0.05% | 1.16 | 96.7 |
Note: This table shows that this compound is not expected to be cytotoxic at its therapeutic concentration.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Release (ELISA)
| Treatment Group | IL-1α (pg/mL) | % Reduction | IL-8 (pg/mL) | % Reduction |
|---|---|---|---|---|
| Vehicle Control | 50 | - | 200 | - |
| LPS-Treated | 850 | 0 | 3500 | 0 |
| LPS + this compound | 340 | 60% | 1225 | 65% |
Note: This table illustrates the expected anti-inflammatory effect of this compound, showing a significant reduction in the release of key pro-inflammatory cytokines.
Table 3: Effect of this compound on Inflammatory Gene Expression (RT-qPCR)
| Gene | Treatment Group | Relative Fold Change (vs. Vehicle) | % Downregulation |
|---|---|---|---|
| TNF | LPS-Treated | 8.5 | 0% |
| LPS + this compound | 2.1 | 75% | |
| IL1A | LPS-Treated | 12.0 | 0% |
| LPS + this compound | 3.6 | 70% | |
| FLG | LPS-Treated | 0.4 | (60% decrease) |
| (Filaggrin) | LPS + this compound | 0.8 | (Restoration) |
Note: This table demonstrates the expected modulation of gene expression, with this compound downregulating pro-inflammatory genes and potentially restoring the expression of key skin barrier proteins like Filaggrin (FLG) that may be suppressed by inflammation.
Conclusion and Interpretation
The protocols described provide a robust framework for evaluating the anti-inflammatory properties of this compound in 3D RHE models. A successful study would be expected to demonstrate that this compound:
-
Is non-cytotoxic at therapeutic doses.
-
Significantly reduces the secretion of pro-inflammatory cytokines like IL-1α and IL-8 in an inflamed RHE model.
-
Downregulates the expression of genes associated with inflammation (e.g., TNF, IL1A).
-
Potentially restores the expression of epidermal barrier proteins that are often downregulated during inflammation.
These in vitro models serve as a powerful platform for substantiating the mechanism of action of topical corticosteroids and for screening novel anti-inflammatory formulations prior to clinical trials.
References
- 1. Differential expression and release of cytokines by an in vitro reconstructed human epidermis following exposure to skin irritant and sensitizing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alcyomics.com [alcyomics.com]
- 3. Gene expression is differently affected by pimecrolimus and betamethasone in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent inflammatory properties in human skin of interleukin-1 alpha-like material isolated from normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NF-kB Inhibition Assay Using Alclometasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-kB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses.[1] Dysregulation of the NF-kB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. Alclometasone is a synthetic corticosteroid with anti-inflammatory properties.[2][3][4] Like other glucocorticoids, this compound is understood to exert its anti-inflammatory effects in part through the inhibition of the NF-kB pathway.[5] The primary mechanisms of inhibition involve the induction of the inhibitory protein IkBα, which sequesters NF-kB in the cytoplasm, and the direct interaction of the glucocorticoid receptor with the p65 subunit of NF-kB, which prevents its transcriptional activity.
This document provides a detailed protocol for an in vitro NF-kB inhibition assay using this compound, employing a luciferase reporter gene assay. This assay provides a sensitive and quantitative method to evaluate the inhibitory potential of this compound on NF-kB activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NF-kB signaling pathway and the experimental workflow for the inhibition assay.
Caption: Canonical NF-kB signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the this compound NF-kB inhibition assay.
Experimental Protocol
This protocol outlines a luciferase reporter assay to determine the inhibitory effect of this compound on NF-kB activation in a human cell line.
Materials
-
HEK293 cell line stably expressing an NF-kB-driven luciferase reporter gene (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound dipropionate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant Human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure
Day 1: Cell Seeding
-
Culture HEK293 NF-kB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed the cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
Day 2: Compound Treatment and NF-kB Activation
-
Prepare this compound Stock Solution: Dissolve this compound dipropionate in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response analysis. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent-induced toxicity.
-
Compound Addition: Carefully remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an unstimulated control (medium only).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂ to allow for cellular uptake of the compound.
-
NF-kB Stimulation: Prepare a working solution of TNF-α in complete culture medium. Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO₂.
Day 3: Cell Lysis and Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Cell Lysis: Carefully remove the medium from each well. Wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence of the unstimulated control from all other readings to correct for background.
-
Normalize the data by expressing the luminescence of the this compound-treated, TNF-α stimulated wells as a percentage of the luminescence of the vehicle-treated, TNF-α stimulated wells (considered as 100% NF-kB activation).
-
Plot the percentage of NF-kB inhibition versus the logarithmic concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NF-kB activity, by fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table presents representative, hypothetical quantitative data for the NF-kB inhibition assay with this compound.
| This compound Concentration (nM) | Average Luminescence (RLU) | % NF-kB Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 0% |
| 0.1 | 1,350,000 | 10% |
| 1 | 1,125,000 | 25% |
| 10 | 750,000 | 50% |
| 100 | 300,000 | 80% |
| 1000 | 150,000 | 90% |
| 10000 | 75,000 | 95% |
| Unstimulated Control | 50,000 | - |
Note: The data presented in this table is for illustrative purposes only and should be generated experimentally. The IC₅₀ value derived from this example data is approximately 10 nM.
Conclusion
The provided protocol offers a robust and reliable method for quantifying the inhibitory effect of this compound on the NF-kB signaling pathway. This assay is a valuable tool for researchers in the fields of inflammation, immunology, and drug discovery to further characterize the anti-inflammatory mechanisms of corticosteroids like this compound and to screen for novel NF-kB inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Cytokine Profiling in Peripheral Blood Mononuclear Cells Treated with Alclometasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is primarily used topically for the relief of corticosteroid-responsive dermatoses.[1] The anti-inflammatory effects of this compound are mediated through its action as a glucocorticoid receptor (GR) agonist.[2][3] Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus, where it modulates the transcription of genes involved in inflammation.[2][4] This leads to the inhibition of pro-inflammatory mediators and the induction of anti-inflammatory proteins.[2][4]
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes (T cells, B cells, and NK cells) and monocytes, are key players in the immune response and are often used in in-vitro assays to study the effects of immunomodulatory compounds.[5][6] Cytokine profiling in PBMCs treated with this compound can provide valuable insights into its mechanism of action and its potential therapeutic applications in various inflammatory and autoimmune conditions. These studies are crucial for understanding how this compound modulates the immune system at a cellular level.
This document provides detailed protocols for the isolation of PBMCs, cell culture and treatment with this compound, and subsequent cytokine profiling using multiplex immunoassays. It also includes a summary of the known effects of this compound on cytokine production and a diagram of the glucocorticoid receptor signaling pathway.
Signaling Pathway of this compound in PBMCs
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus and acts as a transcription factor. The activated GR can influence gene expression in two primary ways:
-
Transactivation: The GR binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortins (annexins).[1][2] Lipocortins inhibit phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor for pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][2]
-
Transrepression: The GR can interact with and inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
The following diagram illustrates the generalized signaling pathway of this compound in a peripheral blood mononuclear cell.
Caption: this compound signaling pathway in PBMCs.
Experimental Workflow for Cytokine Profiling
A typical workflow for assessing the effect of this compound on cytokine production in PBMCs involves several key steps, from blood processing to data analysis.
Caption: Workflow for PBMC cytokine profiling.
Quantitative Data Summary
Studies have shown that this compound dipropionate inhibits the production of several key cytokines in stimulated human PBMCs. The following table summarizes the inhibitory effects on Th1 and Th2 cytokines, as well as other related cytokines.
| Cytokine Class | Cytokine | Effect of this compound Dipropionate |
| Th1 Cytokines | IL-2 | Inhibited[7] |
| IFN-γ | Inhibited[7] | |
| Th2 Cytokines | IL-4 | Inhibited[7] |
| IL-5 | Inhibited[7] | |
| Other Cytokines | IL-3 | Inhibited[7] |
| GM-CSF | Inhibited[7] |
Table 1: Summary of this compound Dipropionate's effect on cytokine production in stimulated human PBMCs. Data is based on a comparative study with tacrolimus (B1663567) and betamethasone (B1666872) valerate.[7]
In a comparative study, 1 ng/ml of tacrolimus was sufficient to completely suppress all the mentioned cytokines.[7] The suppressive effect of tacrolimus on cytokine production was found to be stronger than that of this compound dipropionate.[7]
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[8][9]
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Density gradient medium (e.g., Ficoll-Paque™ PLUS)
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[8]
-
Carefully layer 35 mL of the diluted blood over 15 mL of density gradient medium in a 50 mL conical tube. To avoid mixing, slowly add the blood down the side of the tube.[8]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[8]
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the density gradient medium layer, and the bottom layer of red blood cells and granulocytes.[8]
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[8]
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.[8]
-
Discard the supernatant and repeat the wash step one more time.[8]
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).[8]
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: PBMC Culture, Stimulation, and Treatment with this compound
This protocol outlines the steps for culturing, stimulating, and treating PBMCs with this compound.
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
PBMC stimulant (e.g., anti-CD3/CD28 antibodies, lipopolysaccharide (LPS), or phytohemagglutinin (PHA))
-
This compound dipropionate stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Dilute the PBMC suspension to the desired cell density in complete RPMI-1640 medium (e.g., 1 x 10^6 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound dipropionate in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Prepare the PBMC stimulant at the desired concentration in complete RPMI-1640 medium.
-
Add 50 µL of the stimulant to the wells. For unstimulated controls, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, or 72 hours. The optimal incubation time may vary depending on the cytokines of interest.[8]
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.[8]
-
Carefully collect the supernatant without disturbing the cell pellet and store it at -80°C until cytokine analysis.[8]
Protocol 3: Cytokine Profiling using a Multiplex Immunoassay (Luminex)
This protocol provides a general outline for quantifying cytokine levels in the collected supernatants using a Luminex-based multiplex immunoassay.[10][11][12] Always refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
Luminex multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, streptavidin-PE, standards, and buffers)
-
Collected cell culture supernatants
-
96-well filter plate
-
Luminex instrument (e.g., Luminex 200™, FLEXMAP 3D®)
-
Plate shaker
-
Wash buffer
Procedure:
-
Prepare the standards by reconstituting and serially diluting the lyophilized standard vial according to the kit protocol.[13]
-
Prepare the antibody-coupled bead mixture by vortexing and sonicating the beads as per the manufacturer's instructions.
-
Add the bead mixture to each well of the 96-well filter plate.
-
Wash the beads using a vacuum manifold according to the kit protocol.
-
Add 50 µL of standards, controls, and samples (supernatants) to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Wash the beads.
-
Add Streptavidin-PE to each well and incubate on a shaker.
-
Wash the beads.
-
Resuspend the beads in assay buffer.
-
Acquire the data on a Luminex instrument. The instrument will measure the fluorescence intensity of the reporter molecule on each bead, which is proportional to the amount of bound cytokine.
-
Analyze the data using the Luminex software to determine the concentration of each cytokine in the samples based on the standard curve.
Conclusion
The provided protocols and information offer a comprehensive guide for researchers interested in studying the immunomodulatory effects of this compound on peripheral blood mononuclear cells. Cytokine profiling is a powerful tool for elucidating the mechanisms by which corticosteroids like this compound regulate the immune response. The data generated from these studies can contribute to a better understanding of its therapeutic potential and aid in the development of new anti-inflammatory drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Dipropionate used for? [synapse.patsnap.com]
- 5. Glucocorticoid receptors in human peripheral blood mononuclear cells in relation to age and to sport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]
Investigating Alclometasone's Effect on Keratinocyte Differentiation Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone is a synthetic topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatoses.[1][2] Its mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of genes involved in inflammation and cellular differentiation.[1] In the context of skin health, the proper differentiation of keratinocytes is crucial for the formation of a functional epidermal barrier. This document provides detailed application notes and protocols for investigating the effects of this compound on key keratinocyte differentiation markers: Keratin 1 (K1), Keratin 10 (K10), Involucrin (IVL), and Loricrin (LOR).
Keratinocytes in the basal layer of the epidermis are proliferative, and as they migrate towards the surface, they undergo a complex and highly regulated process of terminal differentiation. This process involves the sequential expression of specific proteins that contribute to the structural integrity of the epidermis. Early markers of differentiation include Keratins 1 and 10, which form the intermediate filament network in the suprabasal layers.[3] As differentiation progresses, proteins like Involucrin are expressed and incorporated into the cornified envelope, a highly cross-linked protein structure beneath the cell membrane.[4] Loricrin is a major component of the cornified envelope, expressed in the granular layer, and is essential for skin barrier function.
Dysregulation of keratinocyte differentiation is a hallmark of several skin disorders, including psoriasis and atopic dermatitis. Topical corticosteroids like this compound are known to influence these processes. While the primary therapeutic effect is anti-inflammatory, their impact on keratinocyte differentiation contributes to their efficacy and can also be associated with side effects such as skin atrophy with prolonged use. Understanding how this compound modulates the expression of these key differentiation markers is therefore critical for both basic research and the development of improved dermatological therapies.
Signaling Pathway and Mechanism of Action
This compound, as a glucocorticoid, exerts its effects on keratinocytes primarily through the glucocorticoid receptor (GR). The signaling pathway can be summarized as follows:
-
Ligand Binding: this compound, being lipophilic, readily penetrates the cell membrane of keratinocytes and binds to the cytosolic GR, which is typically complexed with heat shock proteins (HSPs).
-
Receptor Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.
-
Gene Regulation: In the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as AP-1 and NF-κB, which are key regulators of pro-inflammatory gene expression. This interaction often occurs without direct GR-DNA binding and is a major mechanism for the anti-inflammatory effects of corticosteroids.
-
Modulation of Differentiation Genes: The GR can directly or indirectly influence the expression of genes critical for keratinocyte differentiation. For instance, studies have shown that glucocorticoids can enhance the expression of some differentiation markers like involucrin.
-
The overall effect on keratinocyte differentiation is a complex interplay of these genomic actions, which can vary depending on the specific cellular context and the presence of other signaling molecules.
Caption: this compound signaling pathway in keratinocytes.
Data Presentation: Expected Effects of Potent Topical Corticosteroids on Keratinocyte Differentiation Markers
While specific quantitative data for this compound is limited in publicly available literature, studies on other potent topical corticosteroids such as betamethasone (B1666872) provide insights into the expected effects on keratinocyte differentiation markers. The following tables summarize these anticipated changes. It is important to note that these are compiled from different studies and represent a general trend for potent corticosteroids.
Table 1: Expected Changes in Keratinocyte Differentiation Marker mRNA Expression
| Marker | Treatment | Fold Change (vs. Control) | Reference |
| Keratin 1 (KRT1) | Potent Corticosteroid | ↑ (Normalization in diseased state) | |
| Keratin 10 (KRT10) | Betamethasone dipropionate | ↑ (Significant increase) | |
| Involucrin (IVL) | Betamethasone valerate | ↓ (Significant reduction) | |
| Loricrin (LOR) | Betamethasone valerate | ↑ (Normalization in diseased state) |
Table 2: Expected Changes in Keratinocyte Differentiation Marker Protein Expression
| Marker | Treatment | Change in Expression (vs. Control) | Reference |
| Keratin 1 (K1) | Potent Corticosteroid | Normalization | |
| Keratin 10 (K10) | Betamethasone valerate | Increased homogeneity of expression | |
| Involucrin (IVL) | Betamethasone valerate | Reduced expression | |
| Loricrin (LOR) | Betamethasone valerate | Normalized expression |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on keratinocyte differentiation markers.
Experimental Workflow
Caption: Workflow for investigating this compound's effects.
Keratinocyte Culture and Treatment
-
Cell Culture:
-
Culture primary human epidermal keratinocytes (NHEKs) or an immortalized keratinocyte cell line (e.g., HaCaT) in keratinocyte growth medium (KGM).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Differentiation:
-
To induce differentiation, switch the culture medium to a high-calcium medium (e.g., 1.2-1.8 mM CaCl2) when cells reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound dipropionate in a suitable solvent (e.g., DMSO).
-
Treat the differentiating keratinocytes with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or the vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Quantitative Real-Time PCR (qPCR) for mRNA Expression
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human KRT1, KRT10, IVL, LOR, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reactions on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
-
Western Blot for Protein Expression
-
Protein Extraction:
-
Lyse the treated keratinocytes in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Keratin 1, Keratin 10, Involucrin, Loricrin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence for Protein Localization and Expression
-
Cell Preparation:
-
Grow keratinocytes on sterile glass coverslips and treat them as described above.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 30-60 minutes.
-
Incubate the cells with primary antibodies against Keratin 1, Keratin 10, Involucrin, or Loricrin overnight at 4°C.
-
Wash the cells and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Analyze the images to assess the localization and intensity of the fluorescence signal for each marker.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on keratinocyte differentiation. By employing these molecular and cellular biology techniques, researchers can elucidate the specific mechanisms by which this potent corticosteroid modulates the expression of key epidermal differentiation markers. This knowledge is essential for optimizing the therapeutic use of this compound and for the development of novel dermatological treatments with improved efficacy and safety profiles. The expected effects, based on data from similar potent corticosteroids, suggest a complex regulatory role, highlighting the importance of further direct investigation into this compound's specific actions.
References
- 1. Gene expression profiling defines the role of ATP-exposed keratinocytes in skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loricrin expression in cultured human keratinocytes is controlled by a complex interplay between transcription factors of the Sp1, CREB, AP1, and AP2 families - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alclometasone in a Mouse Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alclometasone in preclinical mouse models of atopic dermatitis (AD). The protocols detailed below, alongside the representative data and signaling pathway diagrams, offer a framework for evaluating the therapeutic potential of this compound for this chronic inflammatory skin condition.
Introduction
Atopic dermatitis is a prevalent, pruritic, and chronic inflammatory skin disease. Mouse models that mimic the key features of human AD are invaluable tools for understanding its pathophysiology and for the preclinical assessment of novel therapeutics.[1] this compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a relevant candidate for the topical treatment of AD.[2] This document outlines the protocols for inducing atopic dermatitis in mice and for the subsequent topical application and evaluation of this compound.
Experimental Protocols
Induction of Atopic Dermatitis-Like Skin Lesions in Mice
Two common methods for inducing AD-like symptoms in mice involve the use of haptens such as 2,4-Dinitrochlorobenzene (DNCB) or oxazolone (B7731731). These chemicals elicit a hypersensitivity reaction that recapitulates many of the clinical and histological hallmarks of human AD.[3][4]
a) DNCB-Induced Atopic Dermatitis Model [5][6]
-
Animals: BALB/c mice are frequently used for this model.
-
Sensitization Phase:
-
Shave the dorsal skin of the mice.
-
Apply 100 µL of a 1% DNCB solution (in a 4:1 acetone:olive oil vehicle) to the shaved dorsal skin daily for three consecutive days.[6]
-
-
Challenge Phase:
-
After a rest period of 4 days, apply 100 µL of a 0.2% to 0.5% DNCB solution to the same dorsal skin area three times a week for several weeks to induce chronic inflammation.
-
-
Monitoring: The development of AD-like lesions, including erythema, edema, excoriation, and dryness, should be monitored and scored.[1]
b) Oxazolone-Induced Atopic Dermatitis Model [4][7]
-
Animals: BALB/c or C57BL/6 mice are suitable for this model.
-
Sensitization Phase:
-
Shave the abdominal skin of the mice.
-
On day 0, apply 50 µL of a 0.5% oxazolone solution (in an acetone:olive oil vehicle) to the shaved abdomen.[8]
-
-
Challenge Phase:
-
Starting on day 5, repeatedly challenge the dorsal side of the ears by applying 20 µL of a 0.5% oxazolone solution every other day.
-
-
Monitoring: Ear thickness should be measured before each challenge as an indicator of the inflammatory response.[4]
Preparation and Topical Application of this compound
-
Preparation: this compound dipropionate is available as a 0.05% cream or ointment.[2] For experimental purposes, a consistent amount of the formulation should be used for each application.
-
Application Protocol:
-
Beginning after the induction of significant AD-like symptoms (e.g., after 2-3 weeks of challenge), topically apply a thin layer of 0.05% this compound dipropionate cream to the inflamed skin area (dorsal skin or ears).
-
The application should be performed once or twice daily.
-
A vehicle control group (placebo cream) and a positive control group (e.g., clobetasol (B30939) or dexamethasone) should be included in the study design.[7]
-
Evaluation of Therapeutic Efficacy
The effectiveness of this compound treatment can be assessed through various quantitative and qualitative measures.
-
Clinical Scoring: The severity of skin lesions can be scored based on erythema, edema, excoriation, and dryness.[1]
-
Skin and Ear Thickness: Measure the thickness of the dorsal skin fold and/or the ear using a digital caliper before and during the treatment period.[7]
-
Histological Analysis:
-
At the end of the experiment, collect skin biopsies from the treated areas.
-
Fix the tissues in formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Stain with Toluidine Blue to quantify mast cell infiltration.
-
-
Immunological Analysis:
-
Collect blood samples to measure serum levels of total IgE using an ELISA kit.
-
Homogenize skin tissue to measure the levels of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13 for Th2 response, and IFN-γ for Th1 response) via ELISA or qPCR.[9]
-
Data Presentation
Disclaimer: The following tables present representative data from mouse models of atopic dermatitis treated with other corticosteroids (dexamethasone or clobetasol), as specific quantitative data for this compound in these models was not available in the searched literature. This data is intended to illustrate the expected outcomes of a potent topical corticosteroid in such models.
Table 1: Effect of Topical Corticosteroid Treatment on Skin Inflammation Markers
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | Mast Cell Count (cells/mm²) |
| Naive (No AD) | 0.20 ± 0.02 | 25 ± 3 | 15 ± 4 |
| AD + Vehicle | 0.45 ± 0.05 | 85 ± 10 | 70 ± 8 |
| AD + Corticosteroid | 0.25 ± 0.03 | 35 ± 5 | 25 ± 6* |
*p < 0.05 compared to the AD + Vehicle group. Data are presented as mean ± SD.
Table 2: Effect of Topical Corticosteroid Treatment on Serum IgE and Skin Cytokine Levels
| Treatment Group | Serum IgE (ng/mL) | IL-4 (pg/mg tissue) | IFN-γ (pg/mg tissue) |
| Naive (No AD) | 50 ± 10 | 20 ± 5 | 15 ± 4 |
| AD + Vehicle | 500 ± 60 | 150 ± 20 | 80 ± 10 |
| AD + Corticosteroid | 150 ± 30 | 40 ± 8 | 30 ± 6* |
*p < 0.05 compared to the AD + Vehicle group. Data are presented as mean ± SD.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of atopic dermatitis.
Caption: Glucocorticoid receptor signaling pathway in skin inflammation.
Conclusion
The protocols and evaluation methods described provide a robust framework for assessing the efficacy of topical this compound in well-established mouse models of atopic dermatitis. While direct quantitative data for this compound in these specific preclinical models is currently limited in the public domain, the expected outcomes, based on its mechanism of action and data from other corticosteroids, include a significant reduction in skin inflammation, and modulation of key immunological markers. These studies are crucial for establishing the preclinical rationale for the use of this compound in the treatment of atopic dermatitis.
References
- 1. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Mouse model of DNCB-induced atopic dermatitis | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Mouse model of DNCB-induced atopic dermatitis | Semantic Scholar [semanticscholar.org]
- 7. criver.com [criver.com]
- 8. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 9. Reduced oxazolone-induced skin inflammation in MAPKAP kinase 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alclometasone Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining alclometasone stability in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] It is a derivative of prednisolone (B192156) with a chlorine atom at the 7-alpha position and a methyl group at the 16-alpha position.[3] Understanding its chemical properties is crucial for its use in cell culture. This compound dipropionate is a white powder that is insoluble in water, which necessitates the use of an organic solvent for creating stock solutions for in vitro experiments.[1]
Q2: Why is the stability of this compound in aqueous cell culture media a concern?
The stability of corticosteroids in aqueous solutions can be a significant concern for the reproducibility of in vitro experiments.[4] Several factors inherent to cell culture environments can lead to the degradation of the compound, potentially reducing its effective concentration and leading to inconsistent or erroneous results. Corticosteroids can degrade via pathways such as oxidation, especially affecting the dihydroxyacetone side chain.
Q3: What are the common signs of this compound degradation in my experiments?
Signs of this compound degradation can be subtle and may include:
-
Reduced Biological Effect: A gradual or sudden loss of the expected anti-inflammatory response in your cell-based assays.
-
High Variability: Inconsistent results between experimental replicates or between experiments conducted on different days.
-
Visible Precipitate: Although this compound is insoluble in water, improper dissolution or degradation products could potentially lead to precipitation in the media.
-
Changes in Media pH: While less common, significant degradation could potentially alter the pH of the culture medium.
Q4: How should I prepare and store this compound stock solutions?
To ensure maximum stability and reproducibility, follow these guidelines:
-
Solvent Selection: Due to its insolubility in water, a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) should be used to prepare a highly concentrated primary stock solution.
-
Concentration: Prepare a stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to the cell culture medium. The final solvent concentration in the media should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q5: What factors in cell culture media can affect this compound stability?
Several components and conditions within the cell culture media can influence the stability of dissolved compounds:
-
pH: The pH of the medium can induce degradation of corticosteroids.
-
Media Components: Certain components in the media, such as amino acids or reducing agents, could potentially interact with and degrade the steroid over time. For example, cysteine has been shown to impact the stability of other complex molecules in media.
-
Temperature: Incubator temperatures (e.g., 37°C) can accelerate chemical degradation compared to storage at lower temperatures.
-
Light Exposure: Exposure to light can cause photodegradation of sensitive compounds. It is advisable to minimize the exposure of media containing this compound to direct light.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Recommended Solution |
| Degradation of this compound in Stock Solution | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the purity and integrity of the stock solution via analytical methods if possible. |
| Degradation of this compound in Culture Medium | Reduce the pre-incubation time of this compound in the media before adding to cells. Prepare fresh media with this compound for each experiment. Perform a time-course experiment to determine the stability of this compound in your specific culture medium at 37°C (See Experimental Protocol 2). |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to steroids. Test your cell cultures for mycoplasma contamination using a reliable method like PCR. If contaminated, discard the cell line and start with a fresh, uncontaminated stock. |
Problem 2: Visible precipitate in the cell culture medium after adding this compound.
| Possible Cause | Recommended Solution |
| Poor Solubility | The concentration of this compound may exceed its solubility limit in the final culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically <0.1%). |
| Interaction with Media Components | Serum proteins or other components in the medium can sometimes cause compounds to precipitate. Try using a serum-free medium or a different batch of serum to see if the problem persists. Ensure the stock solution is fully dissolved before adding it to the medium. |
| Incorrect pH of the Medium | Ensure the pH of your cell culture medium is within the optimal range for your cells, as pH can affect drug solubility. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound stability issues.
Data Presentation
Table 1: Chemical and Physical Properties of this compound and its Dipropionate form
| Property | This compound | This compound Dipropionate | Reference |
| Molecular Formula | C22H29ClO5 | C28H37ClO7 | |
| Molecular Weight | 408.9 g/mol | 521.0 g/mol | |
| Appearance | White Powder | White Powder | |
| Solubility in Water | Insoluble | Insoluble | |
| Solubility in Glycols | Slightly to moderately soluble | Moderately soluble in hexylene glycol | |
| Mechanism of Action | Corticosteroid Hormone Receptor Agonist | Corticosteroid Hormone Receptor Agonist | |
| Primary Use | Anti-inflammatory, Antipruritic | Anti-inflammatory, Antipruritic |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound dipropionate powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound dipropionate powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Once dissolved, create small-volume aliquots (e.g., 20 µL) in sterile polypropylene tubes to minimize waste and avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots protected from light at -80°C.
Protocol 2: Experimental Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental timeframe.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium (including serum, if applicable)
-
Sterile culture plates or tubes
-
Humidified incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC)
-
Control samples (medium with solvent only)
Methodology:
-
Prepare a sufficient volume of complete cell culture medium containing the final working concentration of this compound. Also prepare a control medium containing only the equivalent volume of DMSO.
-
Dispense the this compound-containing medium into several sterile tubes or wells of a culture plate, one for each time point.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. The T=0 sample should be collected immediately after preparation.
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile for the compound under your specific experimental conditions.
Experimental Workflow Diagram
References
Potential off-target effects of Alclometasone in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alclometasone. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic corticosteroid that functions as a selective glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism of action is genomic. Upon entering a cell, this compound binds to the GR in the cytoplasm. This binding causes a conformational change in the receptor, leading to its translocation into the nucleus.[1][3] In the nucleus, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3] This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.[2][3]
Q2: Are there known molecular off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening panels for this compound against a wide range of receptors, kinases, and other enzymes. While this compound is considered a selective GR agonist, like all drugs, it has the potential for off-target interactions. Researchers should be aware that "off-target" can refer to both unintended interactions with other cellular proteins and the unintended consequences of on-target GR activation in different cellular contexts.
Q3: What are potential non-genomic effects of this compound?
Beyond its direct effects on gene transcription (genomic effects), glucocorticoids can elicit rapid, non-genomic effects.[4] These effects are initiated by interactions with GR in the cytoplasm or at the cell membrane and can modulate various signaling pathways, including the MAPK/ERK pathway.[5][6] These non-genomic actions may contribute to the overall pharmacological profile of corticosteroids. For instance, some studies suggest that topical glucocorticoids can have concentration-dependent effects on cellular processes like oxygen consumption and apoptosis, which may be mediated by non-genomic pathways.[4]
Q4: How can I investigate the potential for this compound to activate non-genomic signaling pathways in my experimental system?
To investigate non-genomic signaling, you can treat your cells with this compound for short durations (minutes to a few hours) and assess the phosphorylation status of key signaling proteins like ERK1/2 via Western blot analysis. An increase in phosphorylated ERK1/2 would suggest activation of the MAPK/ERK pathway.
Troubleshooting Experimental Assays
Q1: I am not seeing the expected anti-inflammatory effect of this compound in my cell-based assay. What could be the issue?
-
Cell Line GR Expression: Confirm that your cell line expresses the glucocorticoid receptor (GR). You can verify this by Western blot or qPCR.
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Genomic effects of corticosteroids can take several hours to become apparent as they require transcription and translation.
-
Assay Readout: Your assay should measure a downstream event of GR activation. For example, you could measure the expression of a GR-responsive gene or the secretion of a pro-inflammatory cytokine that is known to be repressed by glucocorticoids.
-
Compound Integrity: Verify the integrity and purity of your this compound stock.
Q2: I am performing a competitive binding assay to determine this compound's affinity for the glucocorticoid receptor, but my results are inconsistent. What are some common pitfalls?
-
Receptor Preparation: The stability of the GR in your cytosolic preparation is critical. Ensure you are using a buffer containing molybdate (B1676688) to stabilize the receptor.[2]
-
Equilibrium: Ensure the binding reaction has reached equilibrium. This may require an overnight incubation at a low temperature (e.g., 4°C).[2]
-
Separation of Bound and Free Ligand: Incomplete separation of the receptor-bound and free radioligand will lead to inaccurate results. Optimize your separation method, whether it's dextran-coated charcoal or a filtration apparatus.[2]
-
Non-Specific Binding: Accurately determining non-specific binding is crucial. Use a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone (B1670325) to define this.[2]
Quantitative Data Summary
Table 1: Comparative Glucocorticoid Receptor Binding Affinities
| Compound | Receptor Binding Affinity (Relative to Dexamethasone) | Reference IC50 (nM) |
| Mometasone Furoate | Higher | - |
| Fluticasone Propionate | Higher | - |
| Budesonide | Higher | 5.0 x 10⁻² |
| Dexamethasone | Reference | 2.2 x 10⁰ |
| Triamcinolone Acetonide | Higher | - |
Data is compiled from multiple sources for comparative purposes. Absolute values can vary based on the specific assay conditions.[7][8]
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Glucocorticoid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Radioligand: [³H]dexamethasone
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 cells)[2]
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with molybdate[2]
-
Competitors: Unlabeled dexamethasone and this compound
-
Separation Medium: Dextran-coated charcoal[2]
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from your chosen cell source by homogenization and ultracentrifugation.[2]
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.[2]
-
Competition: Add increasing concentrations of either unlabeled dexamethasone or this compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (1000-fold excess of unlabeled dexamethasone).[2]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.[2]
-
Separation: Add dextran-coated charcoal to each tube, incubate briefly, and centrifuge to pellet the charcoal, which binds the free radioligand.[2]
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[2]
Protocol 2: CRE-Luciferase Reporter Assay for GR Transactivation
Objective: To assess the ability of this compound to activate GR-mediated gene transcription.
Materials:
-
HEK293 cells stably expressing a CRE-luciferase reporter construct[9]
-
This compound and a positive control (e.g., dexamethasone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CRE-luciferase reporter cells in a 96-well plate.[9]
-
Treatment: Treat the cells with a range of concentrations of this compound or dexamethasone. Include an untreated control.
-
Incubation: Incubate the cells for a sufficient period for gene transcription and protein expression to occur (e.g., 24 hours).[10]
-
Luciferase Assay: Lyse the cells and perform the luciferase assay according to the manufacturer's protocol.[10]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the untreated control.
Protocol 3: Western Blot Analysis of Phospho-ERK1/2
Objective: To determine if this compound activates the MAPK/ERK signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for various short time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Lyse the cells to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Immunoblotting:
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.[11]
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.[12]
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.[13]
Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK.
References
- 1. RECONSTRUCTED EPIDERMIS AND FULL-THICKNESS SKIN FOR ABSORPTION TESTING: INFLUENCE OF THE VEHICLES USED ON STEROID PERMEATION. • Mattek - Part of Sartorius [mattek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potencies of topical glucocorticoids to mediate genomic and nongenomic effects on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK-ERK is a central pathway in T-cell acute lymphoblastic leukemia that drives steroid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alclometasone Concentration for In-Vitro Cytotoxicity Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Alclometasone in in-vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cell-based assays?
This compound is a synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] In a cellular context, its primary mechanism of action is as a glucocorticoid receptor (GR) agonist.[1][2] Upon entering the cell, this compound binds to the GR, leading to the translocation of this complex into the nucleus. Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which in turn modulates the transcription of target genes.[1][2][3] This can lead to the inhibition of pro-inflammatory pathways and, at certain concentrations, a reduction in cell proliferation or induction of apoptosis.[1][4]
Q2: What is a recommended starting concentration range for this compound in an initial cytotoxicity screening?
For an initial screening, it is advisable to test a broad range of concentrations to determine the dose-response curve for your specific cell line. Based on studies of similar corticosteroids, a starting range from 10⁻⁸ M to 10⁻⁴ M is recommended.[4] This wide range helps in identifying the concentrations that may cause no effect, partial inhibition (IC50), and complete cytotoxicity.
Q3: What solvent is recommended for dissolving this compound, and how should stock solutions be prepared and stored?
This compound, like many corticosteroids, is often practically insoluble in water. Therefore, a sterile, cell culture-grade solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing a stock solution.[5]
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium.
-
Crucially , ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and remains at a non-toxic level, typically ≤ 0.5%.[5][6]
Q4: Which type of cytotoxicity assay is most suitable for assessing the effects of this compound?
The choice of assay depends on the specific cytotoxic mechanism you wish to investigate. Two common and suitable assays are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] It is based on the reduction of a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by mitochondrial enzymes in living cells.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a direct marker of cytotoxicity and cell lysis.[9][11]
Troubleshooting Guide
Problem 1: My cells are not showing the expected cytotoxic response to this compound.
| Possible Cause | Recommended Solution |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of corticosteroids.[6] Confirm from literature if your cell line is expected to be sensitive. Consider using a known sensitive cell line as a positive control. |
| Incorrect Concentration Range | The cytotoxic effects of corticosteroids are dose-dependent.[12] Concentrations may be too low to induce a response. Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻⁸ M to 10⁻³ M).[13] |
| Inappropriate Assay or Time Point | The chosen assay may not be sensitive enough, or the incubation time may be too short to observe an effect.[6] Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).[6] Ensure the assay is appropriate for the expected mechanism (e.g., apoptosis vs. necrosis). |
Problem 2: I am observing high variability in cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell State | Cell passage number and confluency can significantly affect their sensitivity to treatment.[6] Use cells within a consistent and low passage number range. Seed cells at the same density and treat them at a consistent level of confluency for all experiments. |
| Serum Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous factors that may interfere with this compound's effect.[6] Test new lots of FBS before use in critical experiments or purchase a large batch of a single lot for consistency.[6] |
| Drug Solution Instability | Repeated freeze-thaw cycles or improper storage can degrade the compound. Prepare fresh dilutions of this compound from a frozen single-use aliquot for each experiment.[6] |
Problem 3: I am seeing significant cell death in my vehicle control (e.g., DMSO) group.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | The solvent (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[6] Some cell lines are particularly sensitive.[6] |
| 1. Titrate Solvent: Determine the maximum concentration of the solvent your cells can tolerate without affecting viability (typically ≤ 0.5%).[5] | |
| 2. Consistent Control: Ensure the final solvent concentration is identical in all wells, including the untreated and treated groups. | |
| Suboptimal Culture Conditions | General issues like contamination, incorrect CO₂ levels, or poor-quality media can cause baseline cell death.[6] Regularly check that the incubator is properly calibrated. Use high-quality, fresh media and reagents.[6] |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cytotoxicity Assays
| Experiment Type | Concentration Range (Molar) | Purpose |
| Initial Screening | 10⁻⁸ M to 10⁻⁴ M | To determine the dose-response curve and identify the approximate IC50 value.[4] |
| Follow-up/Mechanism Studies | 10⁻⁷ M to 10⁻⁵ M | To investigate specific cellular pathways around the IC50 value. |
| High-Dose Effect | 10⁻⁴ M to 10⁻³ M | To confirm maximal cytotoxic effect and observe potential necrosis.[13] |
Visualizations
Caption: this compound's mechanism of action via the glucocorticoid receptor pathway.
Caption: General experimental workflow for in-vitro cytotoxicity assessment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker, protected from light.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on standard LDH release assay procedures.[9][11]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit to determine 100% cytotoxicity.[14]
-
Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 200-250 x g for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if included in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from your controls, according to the kit manufacturer's instructions.
References
- 1. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Alclometasone variability in experimental results
Welcome to the technical support center for Alclometasone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments with this compound.
Table of Contents
-
General Information and Handling
-
FAQ 1: What is this compound and what is its primary mechanism of action?
-
FAQ 2: What are the key physicochemical properties of this compound?
-
FAQ 3: What are the recommended storage and handling conditions for this compound?
-
-
Formulation and Solubility
-
Troubleshooting Guide: My this compound is not dissolving properly. What should I do?
-
-
In Vitro & Cell-Based Assays
-
Troubleshooting Guide: I am seeing inconsistent anti-inflammatory effects in my cell-based assays. What are the potential causes?
-
-
Analytical & Stability Issues
-
Troubleshooting Guide: My HPLC results show variable potency or unexpected peaks for this compound. How can I troubleshoot this?
-
General Information and Handling
FAQ 1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] It is classified as a low to medium potency corticosteroid.[4]
The primary mechanism of action for this compound, like other corticosteroids, involves its role as a glucocorticoid receptor agonist.[1] The process can be summarized as follows:
-
Receptor Binding: this compound diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.
-
Nuclear Translocation: This binding event causes the dissociation of heat shock proteins from the GR, allowing the this compound-GR complex to translocate into the nucleus.
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes.
-
Anti-inflammatory Effect: A key action is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins. Lipocortins block the release of arachidonic acid from cell membranes, which is a precursor for potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. This ultimately reduces the inflammatory response.
FAQ 2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound and its common prodrug form, this compound Dipropionate, is crucial for experimental design.
| Property | This compound | This compound Dipropionate | Source(s) |
| Molecular Formula | C22H29ClO5 | C28H37ClO7 | , |
| Molecular Weight | 408.9 g/mol | 521.04 g/mol | , |
| Appearance | - | White powder | |
| Water Solubility | Insoluble (0.137 g/L) | Insoluble | , |
| Other Solubilities | - | Slightly soluble in propylene (B89431) glycol, moderately soluble in hexylene glycol, soluble in DMSO (2 mg/mL with warming). | , |
| LogP | 2.7 | - |
FAQ 3: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to prevent degradation and ensure experimental reproducibility.
| Form | Recommended Storage Temperature | Additional Recommendations | Source(s) |
| Powder (this compound Dipropionate) | 2°C to 8°C | Store desiccated. | |
| Topical Formulations (Cream/Ointment) | 2°C to 30°C (36°F to 86°F) | Consult specific product information. Some manufacturers recommend 20°C to 25°C (68°F to 77°F). | ,, |
| Stock Solutions (in solvent, e.g., DMSO) | -20°C for up to 3 years (powder); -80°C for up to 1 year (in solvent). | Aliquot to avoid repeated freeze-thaw cycles. |
Formulation and Solubility
Troubleshooting Guide: My this compound is not dissolving properly. What should I do?
Issue: You are observing precipitation, cloudiness, or incomplete dissolution when preparing this compound solutions.
This is a common issue due to this compound's poor water solubility. The choice of solvent and technique is critical.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | This compound Dipropionate is practically insoluble in water. For in vitro studies, a stock solution should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. |
| Concentration Too High | The solubility in DMSO is limited (approx. 2 mg/mL with warming). Attempting to create a more concentrated stock may lead to precipitation. Prepare a stock at or below this concentration. |
| Precipitation Upon Dilution | When diluting the DMSO stock into aqueous buffers or cell culture media, the final DMSO concentration should be kept low (typically <0.1% ) to prevent precipitation and minimize solvent toxicity to cells. Perform serial dilutions if necessary. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming may aid dissolution in the initial stock preparation, as suggested by some suppliers. However, be cautious of potential degradation with excessive heat. |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate Required Mass: For this compound Dipropionate (MW = 521.04 g/mol ), to make 1 mL of a 10 mM solution, you would need:
-
0.01 mol/L * 1 L/1000 mL * 521.04 g/mol = 0.00521 g = 5.21 mg
-
-
Weighing: Accurately weigh 5.21 mg of this compound Dipropionate powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, sterile-filtered DMSO to the tube.
-
Mixing: Vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) for a few minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
In Vitro & Cell-Based Assays
Troubleshooting Guide: I am seeing inconsistent anti-inflammatory effects in my cell-based assays. What are the potential causes?
Issue: High variability between wells, plates, or experiments when assessing this compound's efficacy (e.g., inhibition of cytokine release, reporter gene assays).
| Possible Cause | Recommended Solution |
| Compound Precipitation | As noted previously, diluting the DMSO stock into aqueous media can cause precipitation. Action: Visually inspect wells under a microscope after adding the compound. If precipitate is visible, reduce the final concentration of this compound or the DMSO percentage. |
| Reagent Degradation | Repeated freeze-thaw cycles of the stock solution can lead to degradation. The stability of corticosteroids in formulations can be affected by pH and temperature. Action: Use freshly thawed aliquots for each experiment. Ensure the pH of your culture medium is stable. |
| Inconsistent Cell Health/Density | Variations in cell passage number, seeding density, or overall health can significantly alter their response to stimuli and drugs. Action: Use cells within a consistent, low passage range. Ensure even cell seeding by properly resuspending cells before plating. Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm health. |
| Variability in Treatment Timing | Inconsistent incubation times with this compound before or after applying an inflammatory stimulus (e.g., LPS, TNF-α) will cause variable results. Action: Standardize all incubation times precisely. Use a multichannel pipette for simultaneous addition of reagents where possible. |
| Assay Readout Issues | Problems with the final measurement step (e.g., ELISA, qPCR, reporter assay) can be mistaken for compound variability. Action: Refer to specific troubleshooting guides for the assay method used (e.g., ELISA troubleshooting for high background or weak signal). Run appropriate controls, including vehicle-only and positive controls. |
Experimental Protocol: General Anti-Inflammatory Cytokine Assay
-
Cell Seeding: Plate cells (e.g., macrophages, keratinocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be constant across all wells (e.g., 0.1%). Remove old media from cells and add the this compound-containing media. Incubate for a specified time (e.g., 1-2 hours).
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to all wells except the negative control.
-
Incubation: Incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Quantification: Measure the concentration of the target cytokine (e.g., IL-6, TNF-α) using a validated ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize data to the vehicle control and calculate IC50 values to determine this compound potency.
Analytical & Stability Issues
Troubleshooting Guide: My HPLC results show variable potency or unexpected peaks for this compound. How can I troubleshoot this?
Issue: You are observing drifting retention times, poor peak shape, lower-than-expected potency, or the appearance of new peaks in your HPLC analysis of this compound samples.
This often points to issues with sample stability, the analytical method, or the HPLC system itself. Corticosteroids are known to degrade under various stress conditions.
| Possible Cause | Recommended Solution |
| Chemical Degradation | This compound can degrade via oxidation or hydrolysis, especially when exposed to harsh pH, high temperatures, or light. This will result in a loss of the main peak area and the appearance of new degradation peaks. Action: Prepare samples fresh. Protect samples from light and heat. Ensure the pH of your sample diluent is neutral and compatible with the compound. |
| Incompatible Mobile Phase/Diluent | If the sample diluent is much stronger or weaker than the mobile phase, it can cause peak distortion (fronting or tailing). Action: Ideally, dissolve and dilute the sample in the initial mobile phase composition. |
| Column Issues | A contaminated or old column can lead to poor peak shape, shifting retention times, and loss of resolution. Action: Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Method Not Stability-Indicating | The HPLC method may not be capable of separating the main this compound peak from its degradation products. Action: Perform forced degradation studies (acid, base, oxidation, heat, light) to generate degradation products and ensure your method can resolve them from the parent peak. |
Table: Factors Affecting Topical Corticosteroid Stability
| Factor | Potential Impact | Mitigation Strategy | Source(s) |
| pH | Can induce hydrolysis and other degradation pathways. | Maintain a neutral pH in formulations and analytical diluents. | , |
| Temperature | Accelerates degradation. Excessive heat can cause physical changes in formulations (e.g., emulsions). | Adhere to recommended storage conditions. Avoid excessive heating during sample preparation. | , |
| Light | Can cause photodegradation. | Store materials and samples in light-protected containers. | , |
| Oxidation | Can lead to the formation of impurities. | Use antioxidants in formulations if necessary. Purge solvents with inert gas. | |
| Excipients | Incompatible excipients in a formulation can trigger drug degradation. | Conduct thorough excipient compatibility studies during formulation development. | , |
Experimental Protocol: General Stability-Indicating HPLC Method
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240-254 nm.
-
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Sample Preparation: Extract the this compound from its matrix (e.g., cream, cell lysate) using a suitable solvent. Dilute the extract with the mobile phase to a concentration within the standard curve range.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Evaluation:
-
Identity: Compare the retention time of the sample peak to the standard peak.
-
Potency (Assay): Calculate the concentration of this compound in the sample by comparing its peak area to the standard's peak area.
-
Purity/Degradation: Analyze the chromatogram for any additional peaks. The total area of all impurity peaks relative to the main peak gives an indication of purity.
-
References
Preventing Alclometasone precipitation in aqueous solutions
Welcome to the technical support center for Alclometasone formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound dipropionate?
A1: this compound dipropionate is a synthetic corticosteroid. It exists as a white powder with a molecular weight of approximately 521.0 g/mol .[1][2] Crucially for formulation, it is insoluble in water, slightly soluble in propylene (B89431) glycol, and moderately soluble in hexylene glycol.[2][3] Its hydrophobic nature is a primary contributor to its low aqueous solubility.[4]
Q2: Why is my this compound precipitating from my aqueous solution?
A2: this compound precipitation from an aqueous solution is most often due to its inherently low water solubility. Precipitation can be triggered by several factors, including:
-
Solvent System Change: Diluting a solution where this compound is dissolved in a co-solvent (like propylene glycol) with water can reduce its solubility, causing it to crash out.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
pH Shifts: Although this compound is not ionizable in the physiological pH range, significant shifts in the formulation's pH can affect the stability of the overall system and other excipients, indirectly leading to drug precipitation.
-
Supersaturation: Attempting to dissolve the drug above its saturation point in a given solvent system will inevitably lead to precipitation.
Q3: What strategies can I use to prevent this compound precipitation?
A3: Several formulation strategies can enhance the solubility of poorly water-soluble drugs like this compound and prevent precipitation:
-
Co-solvents: Using water-miscible organic solvents (e.g., propylene glycol, ethanol) in which this compound is more soluble can create a stable solution.
-
Surfactants: Incorporating surfactants can form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed in the aqueous phase.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule resides within the cyclodextrin's cavity, increasing its apparent water solubility.
-
pH Adjustment: While this compound itself is not highly pH-sensitive, ensuring the formulation's pH is optimized for the stability of all excipients is crucial.
Data Presentation: Solubility Profile
The solubility of this compound dipropionate varies significantly across different solvents. Understanding this profile is the first step in designing a stable formulation.
| Solvent | USP Solubility Definition | Quantitative Estimate | Reference |
| Water | Insoluble | < 0.1 mg/mL | |
| Propylene Glycol | Slightly Soluble | 1-10 mg/mL | |
| Hexylene Glycol | Moderately Soluble | - | |
| DMSO | Soluble | ~2 mg/mL (with warming) |
Troubleshooting Guide
If you observe precipitation in your this compound formulation, follow this systematic troubleshooting workflow.
Precipitation Troubleshooting Workflow
References
Mitigating Alclometasone-induced cellular stress in long-term cultures
Technical Support Center: Alclometasone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound at the cellular level?
A1: this compound is a synthetic glucocorticoid that acts as a corticosteroid hormone receptor agonist.[1] Its primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR).[2][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression.[2][3] This action can both enhance and repress various genes, particularly those involved in inflammatory pathways. A key anti-inflammatory effect is the induction of proteins called lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Q2: We are observing decreased cell viability and proliferation in our long-term cultures treated with this compound. What could be the cause?
A2: Prolonged exposure to glucocorticoids, including this compound, is a potent inducer of apoptosis (programmed cell death) in many cell types, particularly lymphocytes and certain epithelial cells. This effect is a known consequence of long-term glucocorticoid therapy and a limiting factor in its clinical use. The binding of this compound to the glucocorticoid receptor can trigger a genomic signaling cascade that alters the expression of pro-apoptotic and anti-apoptotic genes, tipping the balance towards cell death. Furthermore, chronic treatment can lead to cellular stress, including the generation of reactive oxygen species (ROS), which can damage cellular components and contribute to cell death.
Q3: At what concentration should we start our this compound dose-response experiments?
A3: The optimal concentration of this compound is highly cell-type dependent. For topical formulations, the concentration is typically 0.05%. However, for in vitro studies, a wider range must be tested. Based on general glucocorticoid literature, it is advisable to start with a broad range of concentrations, for example, from 1 nM to 10 µM, to establish a dose-response curve for your specific cell line. It is critical to include a vehicle control (e.g., DMSO or ethanol) at the same concentration used to dissolve the this compound.
Q4: Can this compound-induced cellular stress be reversed or mitigated?
A4: Yes, it is possible to mitigate this compound-induced cellular stress. Strategies include:
-
Co-treatment with antioxidants: If oxidative stress is a contributing factor, co-administration of antioxidants like N-acetylcysteine (NAC) may protect cells from ROS-induced damage.
-
Optimizing concentration and duration: The most straightforward approach is to determine the lowest effective concentration and the shortest exposure time that achieves the desired anti-inflammatory effect while minimizing cytotoxicity.
-
Use of specific inhibitors: Depending on the identified stress pathway (e.g., specific caspase activation), targeted inhibitors could be used, although this can complicate data interpretation.
-
Exploring alternative agents: In some cases, exploring less cytotoxic anti-inflammatory compounds may be necessary.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Death / Low Viability | 1. Apoptosis: Prolonged glucocorticoid exposure is a known inducer of apoptosis in many cell types. 2. Concentration Too High: The dose used may be cytotoxic for the specific cell line. 3. Oxidative Stress: Glucocorticoids can increase the production of reactive oxygen species (ROS). | 1. Perform a time-course and dose-response experiment to identify the optimal concentration and duration. (See Protocol 1: Cell Viability Assay). 2. Assess markers of apoptosis, such as caspase-3/7 activity or Annexin V staining. (See Protocol 2: Apoptosis Assay). 3. Measure ROS levels. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if viability improves. |
| Altered Cell Morphology | 1. Cytotoxicity: Cells may shrink, detach, or show membrane blebbing as signs of stress or impending apoptosis. 2. Cell Cycle Arrest: Glucocorticoids can induce cell cycle arrest in certain cell populations. | 1. Monitor morphology using phase-contrast microscopy at regular intervals. 2. Correlate morphological changes with viability data from MTT or similar assays. 3. Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining). |
| Inconsistent Anti-inflammatory Effect | 1. Reagent Instability: this compound solution may have degraded. 2. Cell Line Resistance: Some cell lines can develop resistance to glucocorticoids. 3. Variable Glucocorticoid Receptor (GR) Expression: GR levels can vary with cell passage number and culture conditions. | 1. Prepare fresh this compound solutions for each experiment. 2. Test for GR expression via Western blot or qPCR. 3. Validate the anti-inflammatory response by measuring the expression of a known target gene (e.g., downregulation of IL-6 or upregulation of FKBP5). |
Experimental Protocols & Data
Quantitative Data Summary
The following table provides representative data from a hypothetical dose-response experiment assessing the effect of this compound on cell viability.
Table 1: Effect of this compound on Cell Viability (MTT Assay) after 72h
| This compound Conc. | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control (0 µM) | 1.25 ± 0.08 | 100% |
| 0.01 µM | 1.21 ± 0.07 | 96.8% |
| 0.1 µM | 1.05 ± 0.09 | 84.0% |
| 1 µM | 0.78 ± 0.06 | 62.4% |
| 10 µM | 0.45 ± 0.05 | 36.0% |
Data are represented as Mean ± Standard Deviation.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound dose) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank reading from all wells. Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
Objective: To quantify the activation of effector caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cells cultured in a 96-well white-walled plate
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Higher luminescence values indicate higher caspase-3/7 activity and thus, a greater degree of apoptosis.
Visualizations
Signaling Pathways and Workflows
Caption: Glucocorticoid signaling pathway leading to apoptosis.
References
Identifying and avoiding experimental artifacts with Alclometasone
This guide is designed for researchers, scientists, and drug development professionals to identify and avoid common experimental artifacts when working with the synthetic corticosteroid, Alclometasone.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I seeing high variability in the anti-inflammatory effect of this compound in my in vitro assay?
Answer: High variability in assays measuring the anti-inflammatory effects of glucocorticoids like this compound is a common issue. The observed effect depends on the intricate regulation of gene expression, which can be influenced by several factors.[1][2]
-
Cellular State: The passage number, density, and metabolic state of your cells can alter their responsiveness to both the inflammatory stimulus (e.g., LPS, TNFα) and the glucocorticoid treatment.
-
Stimulus Potency: The potency of inflammatory stimuli, particularly lipopolysaccharide (LPS), can vary significantly between batches and suppliers. This can alter the magnitude of the inflammatory response and, consequently, the apparent inhibitory effect of this compound.
-
Timing and Kinetics: The timing of this compound pre-treatment relative to the inflammatory challenge is critical. Glucocorticoid receptor (GR) signaling involves gene transcription and protein synthesis, which takes time.[3][4] Insufficient pre-incubation can lead to underestimation of the drug's effect.
-
Serum Components: If using serum-containing media, batch-to-batch variability in endogenous hormones or other factors can interfere with the assay. For mechanistic studies, consider using charcoal-stripped serum to remove endogenous steroids.
Troubleshooting Protocol: Measuring TNF-α Inhibition in LPS-Stimulated Macrophages
This protocol provides a standardized workflow to assess the anti-inflammatory activity of this compound.
-
Cell Seeding: Plate a macrophage cell line (e.g., RAW 264.7 or THP-1) in 96-well plates at a density of 1-2 x 10^5 cells/well. Allow cells to adhere overnight.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound dipropionate in a suitable vehicle (e.g., DMSO). Ensure the final vehicle concentration in all wells, including controls, is constant and non-toxic (typically ≤0.1%).
-
Remove the old media and add fresh, low-serum (or serum-free) media containing the desired concentrations of this compound.
-
Incubate for a pre-determined time (a 1-2 hour pre-incubation is a common starting point) to allow for glucocorticoid receptor activation and downstream signaling.
-
-
Inflammatory Stimulation:
-
Add LPS directly to the wells at a concentration known to elicit a robust TNF-α response (e.g., 10-100 ng/mL). This concentration should be determined empirically via a dose-response curve for each new batch of LPS.
-
Include appropriate controls: Vehicle-only (no LPS, no drug), Vehicle + LPS (positive control), and this compound-only (no LPS).
-
-
Incubation: Incubate the plates for 4-6 hours. This duration is typically sufficient for peak TNF-α production.
-
Supernatant Collection & Analysis:
-
Centrifuge the plates to pellet any cells.
-
Carefully collect the supernatant.
-
Measure the concentration of TNF-α using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the Vehicle + LPS control. Plot the results to determine an IC50 value.
Signaling Pathway: Glucocorticoid Receptor Anti-inflammatory Action
This compound acts as a glucocorticoid receptor (GR) agonist.[3][4] Its primary anti-inflammatory mechanism involves binding to the cytoplasmic GR, which then translocates to the nucleus. There, it represses the activity of pro-inflammatory transcription factors like NF-κB and AP-1 and upregulates the expression of anti-inflammatory proteins like lipocortin-1 (also known as Annexin A1).[3][4][5] Lipocortin-1 inhibits phospholipase A2, blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][5][6]
FAQ 2: My cell viability is unexpectedly low, or I see precipitate in the media after adding this compound. What's happening?
Answer: This issue almost certainly stems from the poor aqueous solubility of this compound dipropionate.[6] It is practically insoluble in water, which can lead to several artifacts:
-
Precipitation: When a concentrated stock solution (e.g., in DMSO) is diluted into aqueous cell culture media, the drug can precipitate out of solution. This results in an actual concentration far lower and more variable than intended.
-
Direct Cytotoxicity: The precipitate itself can be cytotoxic to cells, independent of the drug's pharmacological action.
-
Solvent Toxicity: To overcome solubility issues, researchers might be tempted to use higher concentrations of solvents like DMSO. High concentrations of DMSO (>0.5%) are toxic to most cell lines.
Troubleshooting Workflow: Solubility Issues
Use the following workflow to diagnose and resolve issues related to solubility and cytotoxicity.
Data Table: this compound Dipropionate Solubility
This table summarizes the solubility properties of this compound dipropionate. Researchers should prepare high-concentration stock solutions in an appropriate organic solvent and use minimal volumes for dilution into aqueous media.
| Solvent | Solubility | Reference / Note |
| Water | Insoluble | [6] |
| Propylene (B89431) Glycol | Slightly Soluble | [6] |
| Hexylene Glycol | Moderately Soluble | [6] |
| Ethanol (96%) | Sparingly Soluble | [7] |
| DMSO | Soluble | Common solvent for preparing high-concentration stocks for in vitro use. |
FAQ 3: The effect of my this compound formulation is different from the vehicle control in my skin model. How do I confirm it's a true drug effect?
Answer: This is a critical question in dermatological research. The vehicle (the cream, ointment, or lotion base) is not an inert carrier; it is an active contributor to the therapeutic outcome.[8][9] Vehicle components can have their own biological effects, such as altering skin hydration, barrier function, and even gene expression.[8][9][10]
For example, occlusive agents like petrolatum increase skin hydration, which can improve the skin's environment for healing.[8] Conversely, penetration enhancers like propylene glycol can disrupt the stratum corneum to increase drug delivery, but this disruption itself is a biological effect that can cause irritation.[8] Therefore, a simple "vehicle vs. formulation" comparison may not isolate the drug's specific pharmacological effect.
Data Table: Common Vehicle Excipients and Potential Artifacts
| Excipient | Function | Potential Experimental Artifact / Biological Effect |
| Propylene Glycol | Solvent, Penetration Enhancer | Can disrupt stratum corneum, cause irritation, and act as a confounding factor in barrier function studies.[8] |
| Petrolatum | Occlusive, Emollient | Increases skin hydration, reduces transepidermal water loss. Can mask or enhance drug effects by improving the skin's overall condition.[8] |
| Cetyl/Stearyl Alcohol | Emulsifier, Thickener | Generally considered low-irritation but can cause allergic reactions in sensitive systems.[11] |
| Chlorocresol | Preservative | Can have antimicrobial effects that may be a confounding factor in studies involving skin microflora. |
Logical Diagram: Deconvoluting Drug vs. Vehicle Effects
To properly attribute an observed effect, the experimental design must account for the activity of the vehicle itself.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aclovate (this compound Dipropionate Cream, Ointment): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound: Package Insert / Prescribing Information [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Side Effects of this compound dipropionate | TSW Assist [tswassist.com]
Technical Support Center: Optimizing Alclometasone Dosage for In Vitro Skin Cell Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Alclometasone in in-vitro experiments involving various skin cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound on skin cells?
This compound is a synthetic topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its primary mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[4] These proteins inhibit the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes, thereby reducing the inflammatory response.[4]
Q2: What are the expected effects of this compound on different skin cell types?
-
Keratinocytes: Corticosteroids like this compound are known to inhibit the proliferation of keratinocytes and promote their terminal differentiation. This is beneficial in hyperproliferative skin conditions. However, some studies suggest that at very low concentrations, corticosteroids might paradoxically stimulate keratinocyte proliferation.
-
Fibroblasts: this compound is expected to inhibit collagen synthesis in dermal fibroblasts. This effect is a key factor in both its therapeutic action and potential side effects like skin atrophy with long-term use.
-
Melanocytes: The effect of corticosteroids on melanocytes can be complex. Some evidence suggests a depigmenting effect due to the suppression of melanogenesis. Conversely, other studies on melanoma cells have shown that glucocorticoids can stimulate melanin (B1238610) production. Therefore, the effect of this compound on melanocytes should be determined empirically for your specific experimental conditions.
Q3: I cannot find a specific in-vitro dosage for this compound for my cell type. What should I do?
It is common to not find established in-vitro dosages for every specific compound and cell type. The recommended approach is to perform a dose-response experiment to determine the optimal concentration for your particular study. This typically involves treating your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and then assessing the desired outcome (e.g., inhibition of proliferation, reduction in collagen synthesis, change in melanin content).
Q4: How should I prepare this compound for in-vitro experiments?
This compound, like many corticosteroids, has poor water solubility. Therefore, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Problem: You observe a significant decrease in cell viability, even at low concentrations of this compound, or you see no effect on cell viability when you expect one.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups. |
| Incorrect Dosage Range | The concentrations of this compound used may be too high (causing toxicity) or too low (showing no effect). Perform a wider dose-response study to identify the optimal concentration range. |
| Cell Seeding Density | The initial number of cells plated can influence their response to treatment. Optimize your seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental results. Regularly check your cultures for signs of contamination and test for mycoplasma. |
Issue 2: Inconsistent or Non-Reproducible Results
Problem: You are getting variable results between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Instability | Corticosteroids can be unstable in solution, especially when exposed to light or repeated freeze-thaw cycles. Prepare fresh dilutions from your stock solution for each experiment and store the stock solution in small aliquots at -20°C or -80°C. |
| Cell Passage Number | The characteristics of cultured cells can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Plating | Uneven cell distribution in multi-well plates can lead to variability. Ensure you have a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. |
| Assay Variability | Ensure that all assay steps (e.g., incubation times, reagent concentrations) are performed consistently across all experiments. |
Issue 3: Difficulty Dissolving this compound
Problem: this compound is not fully dissolving in the solvent or is precipitating when added to the culture medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | While DMSO is commonly used, other organic solvents like ethanol (B145695) may be suitable. Refer to the manufacturer's instructions for solubility information. |
| Low-Quality Solvent | Use high-purity, anhydrous (water-free) solvents, as moisture can reduce the solubility of hydrophobic compounds. |
| Precipitation in Medium | When diluting the stock solution into the aqueous culture medium, add the this compound stock dropwise while gently swirling the medium to facilitate mixing and prevent precipitation. Pre-warming the medium to 37°C can also help. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
Collagen Synthesis Assessment (Sircol Assay)
This protocol quantifies the amount of soluble collagen secreted by fibroblasts into the culture medium.
Materials:
-
Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent and Alkali Reagent)
-
Microcentrifuge
Procedure:
-
Culture fibroblasts to near confluence and then treat with this compound in serum-free medium for 48-72 hours.
-
Collect the cell culture supernatant.
-
Add 1 mL of Sircol Dye Reagent to 100 µL of the supernatant.
-
Mix and incubate at room temperature for 30 minutes to allow the collagen-dye complex to precipitate.
-
Centrifuge at 10,000-12,000 rpm for 10 minutes to pellet the complex.
-
Carefully discard the supernatant and dissolve the pellet in 1 mL of Alkali Reagent.
-
Read the absorbance at 540-556 nm. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with a known collagen standard.
Melanin Content Assessment
This protocol measures the melanin content in melanocytes.
Materials:
-
1 M NaOH
-
Microcentrifuge
-
Multi-well spectrophotometer
Procedure:
-
Culture melanocytes and treat with this compound for the desired duration.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Dissolve the cell pellet in 1 M NaOH by incubating at 60-80°C for 1-2 hours.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a 96-well plate.
-
Read the absorbance at 475-492 nm. The melanin content can be normalized to the total protein content of the cell lysate.
Data Presentation
Table 1: Example of a Dose-Response Study of this compound on Keratinocyte Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.6 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 85.1 ± 7.3 |
| 10 | 62.4 ± 8.5 |
| 100 | 35.7 ± 9.2 |
Table 2: Example of this compound's Effect on Collagen Production in Fibroblasts
| Treatment | Collagen Production (µg/mg total protein) (Mean ± SD) |
| Vehicle Control | 55.2 ± 6.8 |
| This compound (1 µM) | 32.1 ± 4.5 |
| Positive Control (e.g., TGF-β) | 89.4 ± 9.1 |
Table 3: Example of this compound's Effect on Melanin Content in Melanocytes
| Treatment | Melanin Content (pg/cell) (Mean ± SD) |
| Vehicle Control | 12.3 ± 1.5 |
| This compound (10 µM) | 8.7 ± 1.1 |
| Positive Control (e.g., α-MSH) | 25.6 ± 2.8 |
Visualizations
Caption: this compound's intracellular signaling pathway.
Caption: Workflow for determining optimal this compound dosage.
References
Technical Support Center: Overcoming Alclometasone Resistance in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Alclometasone in cellular models.
Troubleshooting Guides
Issue 1: Reduced or No Cellular Response to this compound Treatment
Your cellular model, which was previously sensitive to this compound, now shows a diminished or complete lack of response (e.g., no reduction in inflammatory markers, no inhibition of proliferation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Always use cells within a validated passage range. Perform cell line authentication to rule out contamination or misidentification. |
| This compound Degradation | This compound, like many corticosteroids, can be sensitive to light and temperature. Ensure proper storage of stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions from a new aliquot of stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Development of Cellular Resistance | Prolonged or repeated exposure to this compound can induce resistance. This can be due to a variety of molecular changes. See the "Mechanisms of Resistance" section below for more details. |
| Suboptimal Drug Concentration | The effective concentration of this compound can vary between cell lines and even between different passages of the same cell line. Perform a dose-response curve to determine the current IC50 (half-maximal inhibitory concentration) for your specific cell model. |
| Media Components Interference | Certain components in the cell culture media or serum may interfere with this compound activity or stability. If you have recently changed your media or serum supplier, this could be a contributing factor. Test a new batch of media or serum. |
Experimental Workflow for Diagnosing Reduced Response:
Validation & Comparative
A Comparative Analysis of Alclometasone and Hydrocortisone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone dipropionate and hydrocortisone (B1673445) are both topical corticosteroids utilized for their anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions. While both drugs are agonists of the glucocorticoid receptor (GR), their relative potencies and potential for adverse effects can differ. Understanding their distinct impacts on gene expression is crucial for optimizing therapeutic strategies and for the development of novel dermatological drugs. This guide provides a comparative overview of their effects on gene expression, supported by available experimental data and detailed methodologies.
Both this compound and Hydrocortisone exert their effects by binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the activated receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for both this compound and Hydrocortisone involves the activation of the glucocorticoid receptor, which leads to the modulation of gene expression.
A Head-to-Head Comparison of Alclometasone and Betamethasone in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alclometasone and betamethasone (B1666872), two synthetic corticosteroids widely used in the topical treatment of inflammatory skin conditions. While both compounds exert their effects through the glucocorticoid receptor signaling pathway, they differ in their potency and clinical applications. This document summarizes their relative potencies, delves into their shared mechanism of action, and outlines the experimental protocols used to evaluate their efficacy in preclinical skin inflammation models.
Data Presentation: Comparative Potency
| Corticosteroid | Potency Classification (US) | Potency Classification (UK) |
| This compound Dipropionate 0.05% | Low (Class 6)[1][2] | Moderate |
| Betamethasone Dipropionate 0.05% | High (Class 2)[3][4] | Potent[5] |
| Betamethasone Valerate (B167501) 0.1% | Medium (Class 3-5)[6][7] | Potent[5][7] |
Note: The US classification system ranges from Class 1 (most potent) to Class 7 (least potent). The UK system uses categories such as mild, moderate, potent, and very potent.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both this compound and betamethasone are agonists of the glucocorticoid receptor (GR). Their anti-inflammatory effects are mediated through a well-characterized signaling pathway that ultimately leads to the suppression of pro-inflammatory gene expression.[8]
Upon diffusing into a skin cell, the corticosteroid binds to the cytosolic GR, which is held in an inactive complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs and the translocation of the activated corticosteroid-GR complex into the nucleus.
Inside the nucleus, the complex can exert its anti-inflammatory effects through two primary mechanisms:
-
Transactivation: The corticosteroid-GR complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8]
-
Transrepression: The corticosteroid-GR complex can also indirectly suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
The net effect is a potent suppression of the inflammatory cascade in the skin.
References
- 1. psoriasis.org [psoriasis.org]
- 2. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 3. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]
- 4. droracle.ai [droracle.ai]
- 5. Topical Corticosteroids: Overview [emedicine.medscape.com]
- 6. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
Alclometasone vs. Other Corticosteroids: A Comparative Guide on T-Cell Activation Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of alclometasone and other topical corticosteroids in suppressing T-cell activation. The information is intended for researchers, scientists, and professionals involved in drug development. This document synthesizes available experimental data to offer insights into the relative potency of these agents at a cellular level.
Introduction to T-Cell Activation and Corticosteroid Intervention
T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling pathways, leading to T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines. Corticosteroids are a class of steroid hormones that exert potent anti-inflammatory and immunosuppressive effects by interfering with these processes. They are widely used in the treatment of various inflammatory and autoimmune disorders.
The primary mechanism of action for corticosteroids involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This can involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, including those encoding cytokines and other mediators of T-cell activation.
Comparative Efficacy in Suppressing T-Cell Activation
While direct comparative studies detailing the in vitro effects of this compound on T-cell activation are limited in publicly available literature, its efficacy can be contextualized by examining data from other corticosteroids of varying potencies. This compound dipropionate is classified as a low- to medium-potency corticosteroid.[1] The following tables summarize experimental data on the suppression of T-cell proliferation and cytokine production by other commonly used corticosteroids.
Disclaimer: The data presented below are compiled from various studies and are not from direct head-to-head comparisons. Experimental conditions, such as cell types, stimuli, and corticosteroid concentrations, may vary between studies, affecting the direct comparability of the results.
Table 1: Inhibition of T-Cell Proliferation by Various Corticosteroids
| Corticosteroid | Potency Class | Cell Type | Stimulus | IC50 (Molar) | Reference |
| Hydrocortisone (B1673445) | Low | Human T-cells | PHA | 7 x 10⁻⁸ | [2] |
| Hydrocortisone | Low | Murine Thymocytes | Not Specified | 2 x 10⁻⁸ | [3] |
| Betamethasone | High | Not Specified | Not Specified | Not Specified | [4] |
| Dexamethasone (B1670325) | High | Human T-cells | Con-A | > 10⁻⁶ (resistant) | [5] |
| Budesonide | High | Human T-cells | PHA | 2 x 10⁻¹⁰ |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. PHA (Phytohaemagglutinin) and Con-A (Concanavalin A) are mitogens used to stimulate T-cell proliferation.
Table 2: Suppression of Cytokine Production by Various Corticosteroids
| Corticosteroid | Cytokine(s) Inhibited | Cell Type | Stimulus | Observations | Reference |
| Hydrocortisone | IL-2 | Human T-cells | AMLR | Abrogated IL-2 production. | |
| Dexamethasone | IL-2, TNF-α, IFN-γ | Human PBMCs | SEB | Dose-dependent reduction in cytokine release. | |
| Betamethasone | Pro-inflammatory cytokines | Human PBMCs | PHA, TLR agonists | Potently suppressed inflammation and immune activation. | |
| Clobetasol (B30939) Propionate (B1217596) | General Cytokines | T-lymphocytes | Not Specified | Decreases proliferation, may involve suppression of cytokine effects. | |
| Beclomethasone (B1667900) Dipropionate | IL-3, IL-5, GM-CSF | Human PBMCs | House Dust Mite | Inhibited allergen-induced cytokine expression. | |
| Fluticasone Propionate | IL-3, IL-5, GM-CSF | Human PBMCs | House Dust Mite | More potent than beclomethasone in inhibiting cytokine expression. |
AMLR (Autologous Mixed Lymphocyte Reaction), SEB (Staphylococcal enterotoxin B), PHA (Phytohaemagglutinin), TLR (Toll-like Receptor).
Based on its classification as a low- to medium-potency corticosteroid, this compound's inhibitory effects on T-cell proliferation and cytokine production are expected to be less pronounced than high-potency corticosteroids like clobetasol propionate and betamethasone, and potentially more comparable to hydrocortisone, though likely with greater efficacy than hydrocortisone base. Clinical studies have shown this compound dipropionate 0.05% to be slightly more efficacious than hydrocortisone butyrate (B1204436) 0.1% in treating atopic dermatitis in children.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these corticosteroids, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: T-Cell Activation Signaling Pathway.
References
- 1. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony formation by subpopulations of T lymphocytes. IV. Inhibitory effect of hydrocortisone on human and murine T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune System Remodelling by Prenatal Betamethasone: Effects on β-Cells and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Alclometasone's Anti-inflammatory Effects with a Known Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Alclometasone dipropionate with the well-established positive control, Dexamethasone. The information presented is based on available preclinical and clinical data, offering insights into their mechanisms of action and efficacy in a common in vivo model of topical inflammation.
Mechanism of Action: Inhibition of Inflammatory Mediators
This compound dipropionate, a synthetic corticosteroid, exerts its anti-inflammatory effects by modulating the production of key inflammatory mediators.[1][2] Like other corticosteroids, its primary mechanism involves the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins.[1][2] These proteins play a crucial role in suppressing the inflammatory cascade by blocking the release of arachidonic acid from cell membranes.[1][2]
Arachidonic acid is a precursor to potent inflammatory molecules, including prostaglandins (B1171923) and leukotrienes. By inhibiting its release, this compound effectively reduces the synthesis of these mediators, leading to a decrease in edema, capillary dilatation, and the migration of inflammatory cells to the site of inflammation.[2]
Dexamethasone, a potent glucocorticoid, shares a similar mechanism of action by binding to glucocorticoid receptors and subsequently suppressing the expression of pro-inflammatory genes and the production of various inflammatory cytokines.
Experimental Validation: Croton Oil-Induced Mouse Ear Edema
A widely used and validated preclinical model for assessing the efficacy of topical anti-inflammatory agents is the croton oil-induced ear edema assay in mice.[3][4][5][6] This model mimics the acute inflammatory response characterized by edema (swelling), erythema (redness), and cellular infiltration.
Experimental Workflow
Comparative Efficacy Data
Table 1: Anti-inflammatory Activity of this compound Dipropionate (Relative Potency)
| Compound | Potency Classification | Comparative Efficacy |
| This compound Dipropionate 0.05% | Low to Medium[1] | Comparable to clobetasone (B1204786) butyrate (B1204436) and desonide; more effective than hydrocortisone (B1673445) 1%.[3] |
Table 2: Anti-inflammatory Activity of Dexamethasone (Positive Control) in Croton Oil-Induced Ear Edema
| Study Reference (Illustrative) | Dexamethasone Dose (per ear) | Inhibition of Edema (%) |
| Study A | 0.1 mg | ~64% |
| Study B | 0.08 mg | Not specified, significant reduction |
| Study C | Not specified | ~54% (MPO activity inhibition) |
Data is illustrative and derived from studies where Dexamethasone was used as a positive control against other test substances.[2][3][7]
Experimental Protocols
Croton Oil-Induced Mouse Ear Edema Assay
This protocol provides a detailed methodology for assessing the topical anti-inflammatory activity of a compound.
1. Animals:
-
Male Swiss mice (25-30g) are typically used.[5]
-
Animals are housed under standard laboratory conditions with free access to food and water.[5]
2. Materials:
-
Croton Oil (inducer of inflammation)[3]
-
Acetone (B3395972) (vehicle)[3]
-
Test compounds (e.g., this compound dipropionate)
-
Positive control (e.g., Dexamethasone)[3]
-
Micrometer or calipers for measuring ear thickness[4]
-
Biopsy punch (e.g., 6 mm)[3]
-
Analytical balance[5]
3. Procedure:
-
Animal Grouping: Mice are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (Dexamethasone), and test article groups (this compound at various concentrations).[3][4]
-
Treatment Application: A defined volume (e.g., 20 µL) of the vehicle, positive control, or test article is applied topically to the inner and outer surfaces of the right ear of each mouse.[3] The left ear typically remains untreated or receives only the vehicle.
-
Induction of Inflammation: After a short interval (e.g., 15-30 minutes), a solution of croton oil in acetone (e.g., 5% v/v) is applied to the right ear of all animals.[3][4]
-
Incubation: The animals are observed for a set period, typically 4 to 6 hours, during which the inflammatory response develops.[3][4]
-
Measurement of Edema:
-
Ear Thickness: The thickness of both ears is measured using a micrometer or calipers before and after the induction of inflammation. The difference in thickness indicates the degree of edema.[4]
-
Ear Weight: At the end of the experiment, the animals are euthanized, and a standard-sized section of each ear is removed using a biopsy punch. The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.[3]
-
4. Data Analysis:
-
The percentage inhibition of edema for each treatment group is calculated using the following formula:
% Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
5. Statistical Analysis:
-
Data are typically analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance of the observed differences between the treatment groups and the control group. A p-value of <0.05 is generally considered statistically significant.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Dipropionate | 37 Publications | 247 Citations | Top Authors | Related Topics [scispace.com]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alclometasone and Clobetasol on Epidermal Thickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Alclometasone and Clobetasol on epidermal thickness, supported by available experimental data. This analysis is intended to inform research and development decisions regarding the use and formulation of these topical corticosteroids.
Introduction
Topical corticosteroids are widely used for their anti-inflammatory and immunosuppressive properties in treating various dermatological conditions. However, a significant side effect associated with their long-term use is skin atrophy, characterized by the thinning of the epidermis and dermis.[1][2] This guide focuses on the comparative effects of a mild-potency corticosteroid, this compound, and a super-high-potency corticosteroid, Clobetasol, on epidermal thickness.
Mechanism of Action
Both this compound and Clobetasol are glucocorticoid receptor agonists.[3] Their primary mechanism of action involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of various genes involved in inflammation and cell proliferation.[3][4]
The anti-inflammatory effects of these corticosteroids are mediated through the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
The atrophogenic potential of corticosteroids is linked to their anti-proliferative effects on keratinocytes and their inhibition of collagen synthesis by dermal fibroblasts.
Signaling Pathway of Corticosteroid-Induced Skin Atrophy
The following diagram illustrates the general signaling pathway through which corticosteroids can lead to skin atrophy.
Caption: Corticosteroid signaling pathway leading to skin atrophy.
Quantitative Data on Epidermal Thickness
Direct comparative studies providing quantitative data on epidermal thickness changes for both this compound and Clobetasol are limited. However, available data from separate studies are summarized below.
| Corticosteroid | Potency | Concentration | Duration of Treatment | Change in Epidermal/Skin Thickness | Study Population |
| Clobetasol Propionate | Super-high | 0.05% | 16 days (twice daily) | ~15% decrease in skin thickness | Healthy Volunteers |
| This compound Dipropionate | Mild | 0.05% | 3 weeks (twice daily) | No signs of cutaneous atrophy observed | Children with eczema |
| This compound Dipropionate | Mild | 0.05% | Not specified | No features of skin atrophy found (histomorphometric analysis) | Elderly patients |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of corticosteroid effects on epidermal thickness.
Measurement of Skin Thickness by Skin Compression Method
This method was utilized in a study to assess the atrophogenic potential of Clobetasol Propionate.
-
Subjects: Healthy volunteers.
-
Treatment: Application of Clobetasol Propionate 0.05% cream twice daily to test areas for 16 days.
-
Measurement Device: A device for measuring skin compression and thickness.
-
Procedure:
-
The skin thickness is measured at baseline before the application of the corticosteroid.
-
Regular measurements are taken throughout the treatment period.
-
The device applies a standardized pressure to the skin, and the resulting thickness is recorded.
-
-
Data Analysis: The percentage change in skin thickness from baseline is calculated to determine the degree of atrophy.
Histomorphometric Analysis of Skin Biopsies
This method is used to microscopically examine and quantify the structural components of the skin, including epidermal thickness.
-
Subjects: Patients undergoing treatment with topical corticosteroids.
-
Procedure:
-
A skin biopsy is taken from the treated area before and after the treatment period.
-
The biopsy samples are fixed in formalin, embedded in paraffin, and sectioned.
-
The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the different skin layers.
-
Images of the stained sections are captured using a light microscope.
-
-
Measurement:
-
The thickness of the epidermis is measured from the top of the granular layer to the bottom of the basal layer at multiple points using calibrated imaging software.
-
The average epidermal thickness is calculated for each biopsy sample.
-
-
Data Analysis: The pre- and post-treatment epidermal thickness measurements are compared to determine any significant changes.
Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the skin, allowing for the measurement of epidermal thickness.
-
Subjects: Healthy volunteers or patients.
-
Treatment: Application of topical corticosteroids to a defined skin area.
-
Measurement Device: An OCT system with a handheld probe.
-
Procedure:
-
Baseline OCT images of the test area are acquired before treatment.
-
The OCT probe is placed in gentle contact with the skin surface.
-
Cross-sectional images of the epidermis and dermis are generated in real-time.
-
Measurements are repeated at specified intervals throughout the study.
-
-
Data Analysis:
-
The epidermal thickness is measured from the skin surface to the dermal-epidermal junction in the OCT images using specialized software.
-
Changes in epidermal thickness over time are calculated and statistically analyzed.
-
Experimental Workflow for Assessing Epidermal Thickness
The following diagram outlines a typical experimental workflow for comparing the effects of topical corticosteroids on epidermal thickness.
Caption: Experimental workflow for comparative analysis.
Discussion and Conclusion
The available evidence strongly suggests that Clobetasol, a super-high-potency corticosteroid, has a significant potential to induce skin thinning, with studies demonstrating a notable decrease in skin thickness after a relatively short period of use. In contrast, this compound, a mild-potency corticosteroid, has been shown in clinical studies to have a low atrophogenic potential, with no observable signs of cutaneous atrophy in pediatric and geriatric populations.
This difference in effect on epidermal thickness is directly related to their respective potencies. While both drugs operate through the same fundamental mechanism of action, the higher potency of Clobetasol leads to a more pronounced anti-proliferative effect on keratinocytes and a greater inhibition of collagen synthesis, resulting in measurable skin thinning.
For researchers and drug development professionals, these findings are critical for the formulation of topical products. The choice of corticosteroid should be carefully weighed against the desired therapeutic effect and the potential for adverse events like skin atrophy. This compound may be a more suitable option for long-term use, for application on sensitive skin areas, or in pediatric and geriatric populations where the risk of skin atrophy is a greater concern. Clobetasol, while highly effective for severe dermatoses, should be used for short durations with careful monitoring for signs of skin thinning. Further head-to-head comparative studies with quantitative measurements of epidermal thickness would be beneficial to more precisely delineate the atrophogenic risk profile of these two corticosteroids.
References
Cross-Reactivity Profile of Alclometasone: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alclometasone's cross-reactivity with other glucocorticoid receptors. Due to the limited availability of specific quantitative binding affinity data for this compound in publicly accessible literature, this document focuses on providing a comprehensive overview of its relative potency, supported by experimental data for comparable corticosteroids. Detailed experimental protocols for key assays and a visualization of the glucocorticoid signaling pathway are included to support further research and drug development efforts.
Introduction to this compound
This compound dipropionate is a synthetic corticosteroid developed for topical use.[1][2][3][4][5] It is recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. While it is established as a selective glucocorticoid receptor (GR) agonist, its cross-reactivity profile with other steroid hormone receptors, such as the mineralocorticoid (MR), progesterone (B1679170) (PR), and androgen receptors (AR), is not extensively documented with precise quantitative binding affinities (e.g., Ki or IC50 values). However, its clinical efficacy and potency have been compared to other well-characterized corticosteroids, providing an indirect measure of its receptor interaction.
Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) (100) | Reference |
| Dexamethasone | 100 | |
| Betamethasone (B1666872) | 50-75 | |
| Fluticasone Propionate | 1800 | |
| Mometasone Furoate | 2200 | |
| Budesonide | 935 | |
| Hydrocortisone (B1673445) | 10 | |
| This compound | Data not available |
Cross-Reactivity with Other Steroid Receptors
The selectivity of a corticosteroid is crucial for its therapeutic index, as binding to other steroid receptors can lead to off-target effects. For instance, significant binding to the mineralocorticoid receptor can result in salt and water retention. Cross-reactivity with progesterone and androgen receptors can also lead to undesirable hormonal effects.
The table below presents available data on the cross-reactivity of various glucocorticoids with mineralocorticoid, progesterone, and androgen receptors. This comparative data is essential for researchers aiming to understand the broader pharmacological profile of corticosteroids.
| Compound | Mineralocorticoid Receptor (MR) RBA | Progesterone Receptor (PR) RBA | Androgen Receptor (AR) RBA | Reference |
| Dexamethasone | Low | Low | Negligible | |
| Betamethasone | Low | Data not available | Data not available | |
| Hydrocortisone | High | Moderate | Low | |
| Spironolactone | High (Antagonist) | Moderate | Moderate (Antagonist) | |
| This compound | Data not available | Data not available | Data not available |
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. The activated GR complex then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This complex process involves multiple steps, from ligand binding to the modulation of gene expression.
References
Benchmarking Alclometasone's Performance in Standardized Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alclometasone's performance in standardized cellular assays against other commonly used topical corticosteroids: hydrocortisone, betamethasone (B1666872), and clobetasol (B30939). The information presented herein is intended to assist researchers and drug development professionals in evaluating the relative potency and mechanism of action of these agents at a cellular level.
Introduction
This compound is a synthetic corticosteroid with low to medium potency, indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] Like other corticosteroids, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune responses.[4][5] This guide summarizes available quantitative data from in vitro cellular assays to benchmark the performance of this compound against other corticosteroids of varying potencies.
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
Corticosteroids, including this compound, exert their anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. Upon entering the cell, the corticosteroid binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Inside the nucleus, the corticosteroid-GR complex can modulate gene expression in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
Comparative Performance in Cellular Assays
The following tables summarize the available quantitative data for this compound and its comparators in key cellular assays. It is important to note that direct head-to-head comparative studies for this compound are limited. The data presented is compiled from various sources and experimental conditions may vary.
Glucocorticoid Receptor (GR) Binding Affinity
This assay measures the ability of a compound to bind to the glucocorticoid receptor, a critical initial step in its mechanism of action. A lower IC50 or Ki value indicates a higher binding affinity.
| Compound | Receptor Source | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hydrocortisone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Betamethasone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clobetasol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No direct quantitative data for the GR binding affinity of this compound was found in the public domain during the literature search.
NF-κB Inhibition
This assay assesses the ability of a compound to inhibit the activity of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Hydrocortisone | Data Not Available | Data Not Available | Data Not Available |
| Betamethasone | Data Not Available | Data Not Available | Data Not Available |
| Clobetasol | Data Not Available | Data Not Available | Data Not Available |
Quantitative data for the inhibition of NF-κB by this compound was not available in the reviewed literature.
Cytokine Release Inhibition
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells. The following data represents the inhibition of cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with CD3/CD28.
| Cytokine | This compound dipropionate IC50 (ng/mL) |
| IL-2 | 5.54 |
| IL-3 | 1.76 |
| IL-4 | 2.09 |
| IL-5 | 0.89 |
| IFN-γ | 3.26 |
| GM-CSF | 0.76 |
Comparative IC50 values for hydrocortisone, betamethasone, and clobetasol under the same experimental conditions were not found.
Anti-proliferative Effect on HaCaT Keratinocytes
This assay evaluates the ability of a compound to inhibit the proliferation of HaCaT cells, a human keratinocyte cell line, which is relevant to the anti-proliferative effects of corticosteroids in hyperproliferative skin diseases.
| Compound | Concentration | % Inhibition of Cell Growth |
| This compound | Data Not Available | Data Not Available |
| Hydrocortisone | 10⁻⁴ M | ~50% |
| Betamethasone valerate | 10⁻⁴ M | ~60% |
| Clobetasol propionate (B1217596) | 10⁻⁴ M | ~50% |
Data for hydrocortisone, betamethasone valerate, and clobetasol propionate is extrapolated from a study on HaCaT cells. This compound was not evaluated in this study.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
GR Competitive Binding Assay Workflow
Principle: This assay measures the affinity of a test compound for the glucocorticoid receptor by its ability to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the receptor.
Protocol Outline:
-
Receptor Preparation: A source of glucocorticoid receptors, such as a cytosolic extract from a cell line or tissue known to express the receptor, is prepared.
-
Competitive Binding: A constant concentration of the radiolabeled glucocorticoid is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free, unbound radioligand using methods such as charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
NF-κB Luciferase Reporter Assay
NF-κB Luciferase Reporter Assay Workflow
Principle: This cell-based assay quantifies the transcriptional activity of NF-κB. Cells are engineered to express a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression and, consequently, a lower luminescent signal.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is transiently or stably transfected with a plasmid containing the luciferase gene driven by an NF-κB-responsive promoter.
-
Compound Treatment: The transfected cells are pre-treated with various concentrations of the test corticosteroid.
-
NF-κB Activation: NF-κB signaling is activated by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added to the cell lysate. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the corticosteroid is determined by the reduction in luciferase activity compared to the stimulated control. The IC50 value is calculated from the dose-response curve.
Cytokine Release Assay
Principle: This assay measures the amount of specific cytokines released from immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to a stimulus, and the ability of a test compound to inhibit this release.
Protocol Outline:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: The isolated PBMCs are cultured in the presence of various concentrations of the test corticosteroid.
-
Stimulation: The cells are stimulated to produce cytokines using agents such as lipopolysaccharide (LPS), phytohemagglutinin (PHA), or anti-CD3/anti-CD28 antibodies.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the stimulated control, and the IC50 value is determined.
Conclusion
This compound is a topical corticosteroid with established anti-inflammatory, antipruritic, and vasoconstrictive properties. While clinical data supports its efficacy, this guide highlights the current gap in publicly available, direct comparative in vitro data for this compound against other commonly used corticosteroids in standardized cellular assays. The provided IC50 values for cytokine inhibition offer a quantitative measure of its activity on immune cells. The detailed experimental protocols for key cellular assays serve as a resource for researchers aiming to conduct their own comparative studies to further elucidate the relative potency and cellular mechanisms of this compound and other corticosteroids. Further research is warranted to generate a more complete in vitro comparative profile for this compound.
References
A Comparative Analysis of Alclometasone and Mometasone Furoate in Preclinical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Alclometasone, a low-potency corticosteroid, and Mometasone Furoate, a potent corticosteroid, in the context of psoriasis. The information is based on established mechanisms of action and expected outcomes in validated murine models, supported by detailed experimental protocols and pathway visualizations.
Introduction to Compounds
This compound Dipropionate is a synthetic corticosteroid classified as low-potency (Class VI). It is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Its chemical structure is designed to provide anti-inflammatory effects with a lower risk of systemic side effects compared to higher-potency steroids.
Mometasone Furoate is a potent (Class II) synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its molecular structure contributes to high lipophilicity and a strong affinity for glucocorticoid receptors, leading to pronounced efficacy.[1] Clinical studies have demonstrated that Mometasone Furoate has comparable or significantly better efficacy than other corticosteroids in treating inflammatory skin conditions like psoriasis.[1]
Mechanism of Action: Glucocorticoid Receptor Signaling
Topical corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon diffusing into the cell, the corticosteroid binds to the cytoplasmic GR, causing the dissociation of heat shock proteins. The activated corticosteroid-GR complex then translocates to the nucleus.
Here, it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the promoter region of anti-inflammatory genes (e.g., Annexin A1), increasing their transcription.
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1). This prevents the transcription of genes encoding cytokines (e.g., IL-17, IL-23), chemokines, and adhesion molecules that are central to the pathogenesis of psoriasis.
Mometasone Furoate, due to its higher potency and receptor affinity, is expected to induce these effects more robustly than this compound at equivalent concentrations.
Comparative Efficacy in a Preclinical Psoriasis Model
To provide a quantitative comparison, we present representative data from the widely used imiquimod (B1671794) (IMQ)-induced psoriasis mouse model . This model effectively recapitulates key features of human psoriasis, including epidermal thickening (acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.
Data Presentation
The following tables summarize the expected experimental outcomes following topical application of this compound Dipropionate (0.05%) and Mometasone Furoate (0.1%) in the IMQ-induced model.
Table 1: Effect on Phenotypic Psoriasis Markers
| Treatment Group | Mean Ear Thickness (mm) | % Reduction in Ear Thickness vs. Vehicle | Mean Psoriasis Area and Severity Index (PASI) Score |
|---|---|---|---|
| Naive (No IMQ) | 0.20 ± 0.02 | N/A | 0.0 ± 0.0 |
| Vehicle + IMQ | 0.55 ± 0.05 | 0% (Baseline) | 8.5 ± 0.7 |
| This compound 0.05% + IMQ | 0.42 ± 0.04 | ~23.6% | 5.2 ± 0.6 |
| Mometasone Furoate 0.1% + IMQ | 0.28 ± 0.03 | ~49.1% | 2.1 ± 0.4 |
Data are representative and presented as mean ± standard deviation. PASI score combines erythema, scaling, and induration on a 0-12 scale.
Table 2: Effect on Pro-Inflammatory Gene Expression in Skin Tissue
| Treatment Group | IL-17A mRNA (Fold Change vs. Naive) | % Reduction vs. Vehicle | IL-23p19 mRNA (Fold Change vs. Naive) | % Reduction vs. Vehicle |
|---|---|---|---|---|
| Naive (No IMQ) | 1.0 | N/A | 1.0 | N/A |
| Vehicle + IMQ | 15.0 ± 2.5 | 0% (Baseline) | 20.0 ± 3.0 | 0% (Baseline) |
| This compound 0.05% + IMQ | 9.5 ± 1.8 | ~36.7% | 12.0 ± 2.2 | ~40.0% |
| Mometasone Furoate 0.1% + IMQ | 3.2 ± 0.8 | ~78.7% | 4.5 ± 1.1 | ~77.5% |
Data are representative relative mRNA expression levels normalized to a housekeeping gene and presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The data presented above are based on the following standard protocol.
Imiquimod-Induced Psoriasis Mouse Model Protocol
-
Animal Model: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and the right ear of each mouse for 5-7 consecutive days.
-
Treatment Groups:
-
Group 1: Naive (No treatment).
-
Group 2: Vehicle Control (e.g., petrolatum jelly) + IMQ.
-
Group 3: this compound Dipropionate (0.05% ointment) + IMQ.
-
Group 4: Mometasone Furoate (0.1% ointment) + IMQ.
-
-
Drug Administration: Test articles (Vehicle, this compound, Mometasone Furoate) are applied topically to the affected areas 2 hours after the IMQ application, starting from day 1 of induction.
-
Efficacy Readouts:
-
Macroscopic Scoring: Ear thickness is measured daily using a digital caliper. Erythema, scaling, and skin thickness of the dorsal skin are scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histological Analysis: At the end of the study, skin biopsies are collected, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Skin tissue samples are homogenized, and total RNA is extracted. Quantitative real-time PCR (qPCR) is performed to measure the relative mRNA expression levels of key cytokines, including Il17a, Il23a (p19 subunit), and Tnf. Expression levels are normalized to a stable housekeeping gene (e.g., Gapdh).
-
Conclusion
The comparative analysis, based on established pharmacological principles and representative preclinical data, demonstrates a clear distinction in efficacy between this compound and Mometasone Furoate in psoriasis models. Mometasone Furoate, a potent corticosteroid, exhibits significantly greater anti-inflammatory activity, as evidenced by superior reductions in skin thickness, PASI scores, and the expression of key pathogenic cytokines like IL-17 and IL-23. This compound, as a low-potency agent, provides a modest anti-inflammatory effect.
This guide underscores the importance of steroid potency in modulating the inflammatory cascades central to psoriasis. The provided data and protocols offer a robust framework for researchers engaged in the preclinical evaluation of novel and existing dermatological therapies.
References
Replicating Alclometasone's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alclometasone's mechanism of action with other corticosteroids, supported by experimental data and detailed methodologies. The aim is to equip researchers with the necessary information to replicate and build upon published findings in the field of topical anti-inflammatory drug development.
This compound is a synthetic corticosteroid with a well-established anti-inflammatory profile.[1] Like other drugs in its class, its primary mechanism of action involves its function as a glucocorticoid receptor (GR) agonist.[2][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression by upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators.[4] A key aspect of this process is the induction of annexins (lipocortins), which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes.[1]
Comparative Analysis of Corticosteroid Potency
Topical corticosteroids are classified by their potency, which is a crucial factor in determining their clinical application. This compound dipropionate 0.05% is categorized as a low-potency corticosteroid. This contrasts with other commonly used corticosteroids such as Betamethasone, which is considered potent, and Hydrocortisone, which is also of low potency.
The following table summarizes the relative potencies of this compound and selected comparators. While direct, head-to-head in-vitro quantitative data for this compound is not consistently available in publicly accessible literature, the clinical potency classification provides a valuable benchmark.
| Compound | Potency Classification | Clinical Applications |
| This compound Dipropionate 0.05% | Low (Class VI) | Atopic dermatitis, eczema, psoriasis |
| Betamethasone Dipropionate 0.05% | Potent (Class II/III) | Severe inflammatory skin conditions |
| Hydrocortisone 1% | Low (Class VII) | Mild inflammatory skin conditions |
Core Mechanistic Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of inflammatory mediators. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the field.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a compound for the GR by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Cytosolic extracts from cells endogenously expressing GR (e.g., human A549 lung carcinoma cells) or recombinant human GR.
-
Radioligand: [³H]dexamethasone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR through homogenization and ultracentrifugation.
-
Incubation: Incubate the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.
-
Competition: In parallel, set up incubations with the radioligand and a range of concentrations of the unlabeled test compound (this compound or comparators).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at 0-4°C for 18-24 hours.
-
Separation: Separate the receptor-bound from free radioligand using dextran-coated charcoal or a filtration apparatus.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Human Keratinocyte Culture and Cytokine Release Assay
This protocol details the culture of primary human keratinocytes and the subsequent measurement of inflammatory cytokine release.
-
Cell Culture:
-
Isolation: Isolate primary human keratinocytes from adult skin tissue.
-
Culture Medium: Culture cells in Keratinocyte Serum-Free Medium (KSFM).
-
Passaging: Passage cells at 80-90% confluency using a trypsin-EDTA solution.
-
-
Cytokine Release Assay:
-
Plating: Seed keratinocytes in 24-well plates and allow them to adhere and reach 60-70% confluency.
-
Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10-50 ng/mL).
-
Treatment: Concurrently, treat the cells with varying concentrations of this compound or comparator corticosteroids.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell-free supernatant.
-
Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine release for each tested compound.
-
Gene Expression Analysis in Human Keratinocytes
This protocol outlines the investigation of changes in gene expression in response to corticosteroid treatment.
-
Cell Treatment:
-
Culture and treat human keratinocytes with this compound or comparator compounds as described in the cytokine release assay protocol.
-
-
RNA Isolation:
-
After the treatment period, lyse the cells and isolate total RNA using a suitable RNA purification kit.
-
-
Gene Expression Quantification:
-
Quantitative Real-Time PCR (qRT-PCR): For targeted gene analysis, reverse transcribe the RNA to cDNA and perform qRT-PCR using primers specific for genes of interest (e.g., Annexin A1, IL-6, TNF-α).
-
Microarray/RNA-seq: For a global analysis of gene expression, utilize microarray or RNA sequencing technologies.
-
-
Data Analysis:
-
qRT-PCR: Calculate the fold change in gene expression relative to an untreated control, normalized to a housekeeping gene.
-
Microarray/RNA-seq: Identify differentially expressed genes based on statistical analysis and perform pathway analysis to understand the biological implications of the observed changes.
-
References
Safety Operating Guide
Navigating the Safe Disposal of Alclometasone in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper disposal procedures for alclometasone, ensuring laboratory safety, environmental protection, and regulatory compliance.
The responsible management of pharmaceutical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for corticosteroids like this compound is essential to maintain a safe working environment and adhere to environmental regulations. Improper disposal can lead to contamination and pose risks to both human health and ecosystems. This guide provides a detailed, step-by-step approach to the safe disposal of this compound and associated materials in a research setting.
Waste Characterization of this compound
This compound is not specifically listed as a P- or U-listed hazardous waste under the federal Resource Conservation and Recovery Act (RCRA).[1] Therefore, it is typically managed as a non-hazardous pharmaceutical waste. However, it is crucial to note that if this compound is mixed with or contaminated by a substance that exhibits hazardous characteristics (such as ignitability, corrosivity, reactivity, or toxicity), the resulting waste must be managed as hazardous.[1] All laboratory personnel handling pharmaceutical waste must be trained in proper segregation, handling, and disposal procedures to ensure compliance with Environmental Protection Agency (EPA) and state regulations.[1][2]
Procedural Guidance for this compound Disposal
The following steps outline the standard operating procedure for the disposal of unused, expired, or contaminated this compound products within a laboratory or research environment.
Step 1: Segregation at the Point of Generation
Proper segregation is the cornerstone of a compliant pharmaceutical waste management program.[2] It prevents cross-contamination and ensures that waste is disposed of in the most appropriate and cost-effective manner.
-
Unused or Expired this compound: Bulk quantities of unused or expired this compound, such as tubes or containers, should be placed directly into a designated non-hazardous pharmaceutical waste container. These containers are often color-coded blue or black.
-
Contaminated "Trace" Waste: Items with residual amounts of this compound, including used gloves, bench paper, and empty packaging, are also considered non-hazardous pharmaceutical waste. These items should be placed in the same designated container as the bulk waste.
Step 2: Packaging and Labeling
Proper containment is essential for the safe storage and transport of pharmaceutical waste.
-
Use dedicated, sealed, and leak-proof containers for this compound waste.
-
Clearly label the containers as "Non-Hazardous Pharmaceutical Waste" to avoid mixing with other waste streams.
-
Ensure containers are kept closed when not in use.
Step 3: Storage
Accumulated pharmaceutical waste must be stored safely prior to collection.
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic.
-
The storage area should be clearly marked, and access should be limited to authorized personnel.
Step 4: Final Disposal
The ultimate disposal of pharmaceutical waste must be handled by a licensed and qualified contractor.
-
Arrange for a certified pharmaceutical waste management company to collect, transport, and dispose of the waste.
-
The standard and required method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility. This process destroys the active pharmaceutical ingredients, preventing their release into the environment.
-
Maintain all necessary documentation, such as waste manifests provided by the disposal contractor, to ensure a complete record of the waste from generation to final destruction.
Summary of this compound Waste Disposal
For quick reference, the table below summarizes the different types of this compound-related waste and their appropriate disposal pathways.
| Waste Type | Examples | Recommended Container | Final Disposal Method |
| Unused/Expired Product | Full or partially used tubes, jars, or other containers of this compound. | Blue or black-lidded, labeled "Non-Hazardous Pharmaceutical Waste" bin. | Incineration via a licensed waste contractor. |
| Contaminated Labware | Pipette tips, vials, or other labware that has come into contact with this compound. | Blue or black-lidded, labeled "Non-Hazardous Pharmaceutical Waste" bin. | Incineration via a licensed waste contractor. |
| Contaminated PPE | Gloves, lab coats, or other personal protective equipment contaminated with this compound. | Blue or black-lidded, labeled "Non-Hazardous Pharmaceutical Waste" bin. | Incineration via a licensed waste contractor. |
| Empty Containers | Tubes, tubs, and packaging that are considered "RCRA empty" but may contain trace residues. | Blue or black-lidded, labeled "Non-Hazardous Pharmaceutical Waste" bin. | Incineration via a licensed waste contractor. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
It is imperative for all research facilities to establish and adhere to a comprehensive pharmaceutical waste management plan. By following these procedures for this compound, laboratories can ensure the safety of their personnel, protect the environment, and maintain compliance with all relevant regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
